molecular formula C22H24ClN7O B612119 CTX-0294885

CTX-0294885

Cat. No.: B612119
M. Wt: 437.9 g/mol
InChI Key: FCLOIQHNUARDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CTX-0294885 is a broad spectrum kinase inhibitor that inhibited FAK, FLT3, JAK2, JAK3, Src, Aurora kinase A, and VEGF receptor 3 (IC50s = 4, 1, 3, 28, 2, 18, and 3 nM, respectively) in an initial screen. In an affinity purification experiment, this compound beads bound to kinases from every major group and captured all members of the AKT family of proteins. In a large-scale kinome profiling experiment, it captured 235 kinases from MDA-MB-231 breast cancer cells.>This compound is a novel broad-spectrum kinase inhibitor. This compound exhibits inhibitory activity against a broad range of kinases in vitro. Use of a quantitative proteomics approach confirmed the selectivity of CTx - 0294885 -bound beads for kinase enrichment. Large-scale CTX- 0294885 -based affinity purification followed by LC-MS/MS led to the identification of 235 protein kinases from MDA-MB-231 cells, including all members of the AKT family that had not been previously detected by other broad-spectrum kinase inhibitors. CTX- 0294885 represents a powerful new reagent for analysis of kinome signaling networks that may facilitate development of targeted therapeutic strategies.

Properties

IUPAC Name

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN7O/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLOIQHNUARDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling CTX-0294885: A Technical Guide to a Broad-Spectrum Kinase Inhibitor for Advanced Kinome Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of CTX-0294885, a novel bisanilino pyrimidine compound. Developed as a powerful tool for chemical proteomics, this compound functions as a broad-spectrum kinase inhibitor. Its primary application is as a Sepharose-supported affinity reagent for the comprehensive enrichment and subsequent identification of protein kinases from cell lysates via mass spectrometry. This document, intended for researchers, scientists, and drug development professionals, details the core functionalities, experimental protocols, and significant findings associated with this compound.

Core Function and Significance

This compound is engineered for the large-scale analysis of kinome signaling networks.[1][2][3] The kinome, representing the complete set of protein kinases in an organism, plays a pivotal role in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and diabetes.[1] this compound addresses the limitations of existing kinase capture reagents by offering broader coverage of the kinome.[2]

A key breakthrough associated with this compound is its ability to capture and identify 235 protein kinases from a single cell line (MDA-MB-231), a significant portion of the expressed kinome.[1][2] Notably, this includes all members of the AKT family, a feat not achieved by previous broad-spectrum kinase inhibitors.[1][2] The utilization of this compound, particularly in combination with other kinase inhibitors, has enabled the most extensive kinome coverage from a single cell line reported to date, identifying up to 261 kinases.[2]

Quantitative Analysis of Kinase and Phosphosite Identification

The application of this compound in kinome profiling has yielded significant quantitative data, highlighting its efficacy as a research tool. The following tables summarize the key findings from studies utilizing this inhibitor.

Inhibitor(s)Cell LineNumber of Protein Kinases IdentifiedReference
This compoundMDA-MB-231235[1][2]
This compound + 3 other inhibitorsMDA-MB-231261[2]

Table 1: Kinase Identification Using this compound

When coupled with phosphopeptide enrichment techniques, the use of this compound in combination with other inhibitors has facilitated the identification of a vast number of phosphorylation sites, providing deeper insights into kinase signaling networks.

Inhibitor CombinationNumber of Identified KinasesNumber of High-Confidence PhosphositesPercentage of Phosphosites in Activation LoopNewly Identified Phosphosites on KinasesReference
This compound + 3 other inhibitors183799~10%BMP2K, MELK, HIPK2, PRKDC[2]

Table 2: Phosphosite Identification Following Kinase Enrichment

Experimental Protocols

The following sections outline the detailed methodologies for the use of this compound in kinome profiling, based on established protocols.

Preparation of this compound-Coupled Sepharose Beads

This compound is covalently coupled to a solid support to create an affinity matrix for kinase enrichment.

  • Inhibitor Synthesis: this compound, a bisanilino pyrimidine, is synthesized with a linker suitable for conjugation.

  • Coupling to Sepharose: The inhibitor is conjugated to NHS-activated Sepharose beads. This process involves the formation of a stable amide bond between the inhibitor and the bead matrix.

  • Blocking: Any remaining active esters on the beads are blocked to prevent non-specific binding.

Kinase Enrichment from Cell Lysates

This protocol describes the capture of kinases from a cell lysate using the prepared this compound-Sepharose beads.

  • Cell Culture and Lysis:

    • The human breast cancer cell line MDA-MB-231 is cultured under standard conditions.

    • Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to ensure protein solubilization and stability.

  • Affinity Purification:

    • The cell lysate is incubated with the this compound-coupled Sepharose beads. This allows for the specific binding of kinases to the immobilized inhibitor.

    • The beads are then washed extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution and Digestion:

    • The captured kinases are eluted from the beads.

    • The eluted proteins are then subjected to in-solution or in-gel digestion, typically using trypsin, to generate peptides suitable for mass spectrometry analysis.

Mass Spectrometry and Data Analysis

The final step involves the identification and quantification of the captured kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • LC-MS/MS Analysis:

    • The digested peptide mixture is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.

  • Data Processing:

    • The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant) to identify the peptides and, consequently, the proteins they originated from.

    • The identified proteins are then filtered to generate a high-confidence list of captured kinases.

Visualizing the Experimental Workflow and Signaling Context

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the broader context of the signaling pathways that can be investigated using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Kinase Enrichment cluster_analysis Analysis cell_culture Cell Culture (e.g., MDA-MB-231) lysis Cell Lysis cell_culture->lysis incubation Incubation with This compound Beads lysis->incubation washing Washing Steps incubation->washing elution Elution washing->elution digestion Tryptic Digestion elution->digestion lcms LC-MS/MS digestion->lcms data_analysis Data Analysis lcms->data_analysis kinome_profile Kinome Profile data_analysis->kinome_profile Identified Kinases

Experimental workflow for kinome profiling using this compound.

signaling_pathway cluster_upstream Upstream Signaling cluster_akt_node Central AKT Node (Captured by this compound) cluster_downstream Downstream Cellular Processes growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT Family Kinases pi3k->akt activates cell_survival Cell Survival akt->cell_survival proliferation Proliferation akt->proliferation metabolism Metabolism akt->metabolism inhibitor This compound inhibitor->akt inhibits

This compound targets key nodes like the AKT family in signaling pathways.

Conclusion

This compound represents a significant advancement in the field of chemical proteomics, providing researchers with a powerful tool to explore the complexities of the human kinome. Its broad-spectrum inhibitory activity and its efficacy as an affinity reagent enable more comprehensive and in-depth analyses of kinase signaling networks than previously possible. The methodologies and data presented in this guide underscore the potential of this compound to facilitate the discovery of novel therapeutic targets and to advance our understanding of the molecular basis of disease.

References

CTX-0294885: A Technical Whitepaper on its Mechanism of Action in Kinase Inhibition and Application in Kinome Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 is a novel bisanilino pyrimidine compound that has emerged as a potent, broad-spectrum kinase inhibitor.[1][2] Its primary application lies not as a targeted therapeutic, but as a powerful affinity reagent for the large-scale, mass spectrometry-based analysis of the kinome. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its utility in kinase inhibition for research purposes, summarizing key quantitative data, and providing insights into the experimental protocols for its application.

Introduction: The Challenge of Kinome Analysis

The human kinome comprises over 500 protein kinases that play a critical role in regulating a vast array of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and diabetes, making them a major class of drug targets.[3][4] Understanding the complex signaling networks governed by kinases is crucial for the development of novel therapeutics. However, the sheer number and dynamic nature of kinases present a significant analytical challenge.

This compound was developed to address this challenge. By exhibiting inhibitory activity against a wide range of kinases, it can be immobilized on a solid support to create an affinity matrix, or "kinobeads," for the capture and enrichment of kinases from cell and tissue lysates.[1][5][6][7] This allows for the subsequent identification and quantification of a large portion of the expressed kinome using mass spectrometry.

Mechanism of Action in Kinase Inhibition

As a bisanilino pyrimidine, this compound is designed to target the ATP-binding pocket of protein kinases. The pyrimidine core mimics the purine ring of ATP, while the anilino groups occupy adjacent hydrophobic regions, leading to competitive inhibition of ATP binding and subsequent blockade of the phosphotransferase activity of the kinase. The broad-spectrum nature of this compound suggests that its chemical structure is amenable to fitting within the ATP-binding sites of a diverse range of kinases across the kinome tree.

While specific inhibitory constants (IC50 or Ki values) for this compound against a wide panel of individual kinases are not extensively published, its efficacy is demonstrated by its ability to bind and enrich a large number of kinases in chemical proteomics experiments.

Quantitative Data: Kinase Capture Profile

The primary quantitative data available for this compound relates to its performance as a kinase capture reagent. The following tables summarize the reported number of kinases identified using this compound-based affinity purification in various studies.

Cell LineNumber of Kinases Identified (this compound alone)Notes
MDA-MB-231 (human breast cancer)235Including all members of the AKT family, which had not been previously detected by other broad-spectrum kinase inhibitors.[5]
A375 (human melanoma)~250The majority (157) could be competitively displaced by pre-incubation with free this compound.[1]
MEC-1 (human B-cell chronic lymphocytic leukemia)Up to 132A core set of 107 kinases were consistently detected. Captured kinases included members from all kinase sub-families and key components of the B-cell receptor (BCR) signalosome like LYN, SYK, and BTK.[7]

When used in combination with other broad-spectrum kinase inhibitors, this compound enhances the coverage of the captured kinome.

Inhibitor CombinationCell LineNumber of Kinases Identified
This compound + Purvalanol B, SU6668, VI16832MDA-MB-231261

Experimental Protocols

The primary application of this compound is in affinity purification of kinases for mass spectrometry-based kinome profiling. Below are generalized protocols based on published studies.

Preparation of this compound Affinity Matrix ("Kinobeads")

This compound is covalently coupled to a solid support, typically NHS-activated Sepharose beads. This process involves the reaction of an amine group on a linker attached to this compound with the N-hydroxysuccinimide esters on the beads, forming a stable amide bond.

Kinase Enrichment from Cell Lysates

A detailed workflow for kinase enrichment is depicted in the diagram below. The general steps are as follows:

  • Cell Lysis: Cells are lysed in a buffer containing detergents (e.g., NP-40, Triton X-100) and protease/phosphatase inhibitors to solubilize proteins and maintain their native state.

  • Incubation with Kinobeads: The cell lysate is incubated with the this compound-coupled beads to allow for the binding of kinases.

  • Washing: The beads are washed extensively with a series of buffers (e.g., high salt and low salt buffers) to remove non-specifically bound proteins.

  • Elution: The bound kinases are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.

Mass Spectrometry and Data Analysis

The eluted proteins are then processed for mass spectrometry analysis. This typically involves:

  • In-gel or In-solution Digestion: Proteins are digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting mass spectra are searched against a protein database to identify the captured kinases. Quantitative analysis can be performed using techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or label-free quantification to compare kinome profiles across different conditions.

Visualizations

Kinase Inhibition by this compound

G Conceptual Diagram of Competitive Kinase Inhibition cluster_0 Active Kinase cluster_1 Normal Phosphorylation cluster_2 Inhibition by this compound Kinase Kinase ATP-binding site Substrate-binding site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Kinase->No_Reaction Inhibition ATP ATP ATP->Kinase:f0 Substrate Substrate Protein Substrate->Kinase:f1 CTX This compound CTX->Kinase:f0 Binds to ATP site

Caption: Competitive inhibition of a kinase by this compound.

Experimental Workflow for Kinome Profiling

G Kinome Profiling Workflow using this compound A 1. Cell Culture / Tissue Sample B 2. Cell Lysis A->B C 3. Incubation with This compound Kinobeads B->C D 4. Washing Steps (Removal of non-specific proteins) C->D E 5. Elution of Bound Kinases D->E F 6. Protein Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Kinase Identification & Quantification) G->H

Caption: Affinity purification workflow for kinome analysis.

Application in Studying Signaling Pathways

G Investigating Drug Effects on Kinase Signaling cluster_0 Cellular System cluster_1 Kinome Profiling cluster_2 Data Analysis A Cells Treated with Targeted Inhibitor (e.g., Ibrutinib) C Kinase Enrichment with this compound A->C B Untreated Control Cells B->C D Quantitative Mass Spectrometry C->D E Comparison of Kinome Profiles D->E F Identification of Downstream Effects & Off-Targets E->F

Caption: Using this compound to study signaling pathway modulation.

Conclusion

This compound is a valuable tool for the comprehensive analysis of the cellular kinome. Its broad-spectrum inhibitory activity allows for the effective enrichment of a large and diverse number of protein kinases from complex biological samples. While not intended for therapeutic use, this compound, when used in conjunction with advanced mass spectrometry techniques, provides researchers with a powerful method to profile the state of kinase signaling networks. This enables a deeper understanding of kinase biology, the mechanism of action of targeted kinase inhibitors, and the identification of potential new drug targets. The continued application of this and similar chemical proteomics tools will undoubtedly accelerate progress in the field of signal transduction and drug discovery.

References

The Discovery and Development of CTX-0294885: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor, identified as a bis-anilino pyrimidine. Initially developed as a research tool, it has proven to be a powerful affinity reagent for the comprehensive analysis of the human kinome. This technical guide provides an in-depth overview of the discovery, development, and application of this compound, with a focus on its use in mass spectrometry-based kinome profiling. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate its application in kinase-centric research, including in fields such as oncology, inflammation, and diabetes.

Introduction

The human kinome, comprising over 500 protein kinases, plays a pivotal role in regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases attractive targets for therapeutic intervention. The development of selective and potent kinase inhibitors has revolutionized the treatment of several malignancies. However, a comprehensive understanding of the complex signaling networks governed by kinases remains a significant challenge.

To address this, chemical proteomics tools have been developed to enable the large-scale profiling of the kinome. A key strategy involves the use of broad-spectrum kinase inhibitors as affinity reagents to enrich kinases from complex biological samples for subsequent identification and quantification by mass spectrometry. While several such reagents exist, they often lack the breadth of coverage to capture the entire expressed kinome.

This compound was developed to overcome this limitation. It is a bis-anilino pyrimidine that exhibits inhibitory activity against a wide range of kinases.[1] Its unique properties, particularly its ability to capture members of the AKT family, which were previously difficult to enrich, make it a valuable tool for in-depth kinome analysis.[1][2] This guide details the technical aspects of this compound, from its discovery to its application in cutting-edge proteomics workflows.

Discovery and Development

This compound was identified through the chemical modification of TAE-226, an inhibitor of focal adhesion kinase (FAK). Researchers discovered that removal of a specific methyl ether group from TAE-226 derivatives resulted in compounds with surprisingly broad-spectrum kinase inhibitory activity. Further optimization of these analogs led to the synthesis of this compound.

The development of this compound as a research tool focused on its application in chemical proteomics. To this end, it was covalently immobilized on a solid support to create an affinity chromatography reagent. Specifically, this compound was coupled to ECH-Sepharose 4B beads via carbodiimide chemistry, creating a stable and effective tool for the enrichment of kinases from cell and tissue lysates.[3]

Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C22H24ClN7O
Molecular Weight 437.93 g/mol
CAS Number 1439934-41-4
Appearance Light yellow to green-yellow solid
Class Bis-anilino pyrimidine

Mechanism of Action and Kinase Selectivity

This compound functions as a broad-spectrum, ATP-competitive kinase inhibitor. Its chemical structure allows it to bind to the ATP-binding pocket of a wide variety of kinases, thereby inhibiting their enzymatic activity. The selectivity of this compound has been profiled using in vitro kinase assays and, more extensively, through its use as a capture reagent in kinome profiling experiments.

An initial in vitro screen demonstrated potent inhibitory activity against several kinases, as summarized in the table below.

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Kinases

KinaseIC50 (nM)
FLT31
Src2
JAK23
FAK4
Aurora Kinase A18
JAK328
VEGFR33

The true power of this compound lies in its broad selectivity when used as an affinity reagent. In a landmark study using the human basal breast cancer cell line MDA-MB-231, this compound-coupled beads successfully captured 235 protein kinases.[1][2] This represents a significant portion of the expressed kinome in these cells.

A key advantage of this compound over other broad-spectrum kinase inhibitors is its ability to capture all members of the AKT kinase family (AKT1, AKT2, and AKT3).[2][4] These kinases are central nodes in cell survival and proliferation pathways and are frequently dysregulated in cancer. The comprehensive capture of the AKT family by this compound provides a unique opportunity to study the intricacies of this critical signaling pathway.

When used in combination with other established broad-spectrum kinase inhibitors (Purvalanol B, SU6668, and VI16832), the number of identified kinases from MDA-MB-231 cells increased to 261, demonstrating the complementary nature of these reagents and providing the largest kinome coverage from a single cell line reported to date.[1][2]

Experimental Protocols

The following sections provide detailed protocols for the use of this compound in kinome profiling experiments.

Preparation of this compound-Coupled Affinity Beads

This compound is coupled to a solid support for use in affinity purification. The following protocol describes the coupling of this compound to ECH-Sepharose 4B beads.

  • Materials:

    • This compound

    • ECH-Sepharose 4B beads (or similar carboxyl-functionalized agarose beads)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

    • Ethanolamine

    • Dimethylformamide (DMF)

    • Wash buffers (e.g., PBS, high salt buffer)

  • Procedure:

    • Wash the ECH-Sepharose 4B beads with water and then with a 50% DMF/water solution.

    • Dissolve this compound in DMF.

    • Activate the carboxyl groups on the Sepharose beads by incubating with EDC and NHS in MES buffer.

    • Add the dissolved this compound to the activated beads and incubate to allow for covalent coupling.

    • Quench any unreacted active esters by adding ethanolamine.

    • Thoroughly wash the beads with DMF, followed by high salt buffer and PBS to remove any uncoupled inhibitor and by-products.

    • Store the this compound-coupled beads in a suitable buffer (e.g., PBS with a preservative) at 4°C.

Kinome Enrichment from Cell Lysates

This protocol describes the enrichment of kinases from cell lysates using this compound-coupled beads.

  • Cell Lysis:

    • Culture cells of interest (e.g., MDA-MB-231) to the desired confluency.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice for 30 minutes in a lysis buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ protease inhibitor cocktail, PhosSTOP™ phosphatase inhibitor cocktail, 10 mM NaF, 2.5 mM Na3VO4).

    • Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Affinity Purification:

    • Equilibrate the this compound-coupled beads with the cell lysis buffer.

    • Incubate the cell lysate (e.g., 5-10 mg of total protein) with the equilibrated beads for 2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer, followed by washes with a high-salt buffer (e.g., lysis buffer with 1 M NaCl) and a final wash with a low-salt buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases from the beads using an appropriate elution buffer (e.g., 2% SDS in 100 mM Tris-HCl, pH 6.8).

    • Reduce the eluted proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Separate the proteins by SDS-PAGE and perform an in-gel trypsin digestion, or perform an in-solution trypsin digestion.

    • Desalt the resulting peptides using a C18 StageTip or equivalent.

Phosphopeptide Enrichment (Optional)

To specifically analyze the phosphorylation status of the enriched kinases, an additional phosphopeptide enrichment step can be performed.

  • Following trypsin digestion and desalting of the eluted kinases, the peptide mixture can be subjected to phosphopeptide enrichment using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • Elute the enriched phosphopeptides and desalt them prior to mass spectrometry analysis.

LC-MS/MS Analysis

The following are general parameters for the analysis of the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • LC System: A nano-flow HPLC system.

  • Column: A C18 reversed-phase column with a suitable gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometer: A high-resolution Orbitrap mass spectrometer (e.g., LTQ Orbitrap Velos, Q Exactive).

  • Data Acquisition: Data-dependent acquisition (DDA) mode, with a survey scan in the Orbitrap and fragmentation of the most intense precursor ions in the linear ion trap or via HCD.

  • Search Parameters:

    • Database: A human protein database (e.g., UniProt/Swiss-Prot).

    • Enzyme: Trypsin.

    • Fixed Modification: Carbamidomethyl (C).

    • Variable Modifications: Oxidation (M), Acetyl (Protein N-term), Phospho (STY).

    • Mass Tolerances: Appropriate for the instrument used (e.g., 20 ppm for precursor ions and 0.5 Da for fragment ions).

    • False Discovery Rate (FDR): 1% at both the peptide and protein level.

Quantitative Data

The use of this compound in kinome profiling has generated a wealth of quantitative data. The full list of identified kinases and phosphosites from the study by Zhang et al. (2013) is available in the ProteomeXchange repository under the identifier PXD000239. The tables below summarize the key findings from this study.

Table 2: Summary of Kinases Identified from MDA-MB-231 Cells

Affinity Reagent(s)Number of Identified KinasesKey Findings
This compound235Includes all members of the AKT family.
This compound + Purvalanol B + SU6668 + VI16832261Largest kinome coverage from a single cell line to date.

Table 3: Summary of Phosphorylation Sites Identified from MDA-MB-231 Cells

Enrichment StrategyNumber of Identified Kinases with PhosphositesTotal Number of High-Confidence Phosphosites
Kinase enrichment with four inhibitors followed by phosphopeptide enrichment183799

The 799 identified phosphosites include previously unreported phosphorylation sites on several kinases, such as BMP2K, MELK, HIPK2, and PRKDC, highlighting the power of this approach for discovering novel regulatory sites.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway that can be investigated using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Kinase Enrichment cluster_ms_analysis Mass Spectrometry Analysis cell_culture Cell Culture (e.g., MDA-MB-231) cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant incubation Incubation protein_quant->incubation affinity_beads This compound Sepharose Beads affinity_beads->incubation washing Washing incubation->washing elution Elution washing->elution digestion Trypsin Digestion elution->digestion phospho_enrich Phosphopeptide Enrichment (Optional) digestion->phospho_enrich lc_ms LC-MS/MS digestion->lc_ms phospho_enrich->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Figure 1: Experimental workflow for kinome profiling using this compound.

AKT_signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) TSC2 TSC2 AKT->TSC2 Inhibition Apoptosis Apoptosis AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT mTORC1 mTORC1 TSC2->mTORC1 Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Activation

Figure 2: The PI3K/AKT signaling pathway, a key pathway captured by this compound.

Conclusion

This compound represents a significant advancement in the field of chemical proteomics and kinome analysis. Its broad selectivity, coupled with its unique ability to capture the entire AKT kinase family, makes it an invaluable tool for researchers seeking to unravel the complexities of kinase signaling networks. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful reagent for a wide range of applications, from basic research into cell signaling to the identification of novel therapeutic targets and the elucidation of drug mechanisms of action. As our understanding of the kinome continues to grow, tools like this compound will undoubtedly play a crucial role in translating this knowledge into tangible benefits for human health.

References

In-depth Technical Guide: The Chemical Structure of CTX-0294885

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific databases and literature has yielded no specific information for a compound designated CTX-0294885.

This lack of public information suggests that "this compound" may fall into one of the following categories:

  • A proprietary internal compound: The designation may be an internal code used by a pharmaceutical company, research institution, or other organization for a compound that is currently under development and not yet disclosed in the public domain.

  • A very recent discovery: The compound may be a new discovery that has not yet been published in scientific literature or indexed in chemical databases.

  • An incorrect identifier: There is a possibility that "this compound" is a typographical error, and a different designation should be used.

Without any publicly accessible data on the chemical structure, experimental protocols, or biological activity of this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed methodologies, and signaling pathway diagrams.

Further investigation would require access to proprietary databases or direct information from the entity that has designated this compound. We recommend verifying the identifier and consulting internal documentation if this compound is part of an ongoing research program.

Unveiling the Kinome: A Technical Guide to the Applications of CTX-0294885 in Preliminary Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel, broad-spectrum bisanilino pyrimidine kinase inhibitor that has emerged as a powerful tool for the comprehensive analysis of cellular signaling networks.[1][2][3] Its primary application in preliminary research is as an affinity reagent for the enrichment and subsequent identification of protein kinases from complex biological samples, a technique known as chemical proteomics or kinome profiling.[1][2] This in-depth technical guide provides an overview of the core applications of this compound, detailed experimental protocols, and quantitative data derived from seminal studies.

This compound's utility lies in its ability to bind to a wide range of kinases, facilitating their capture and analysis by mass spectrometry.[1] This allows researchers to gain a global view of the "kinome" – the entire complement of protein kinases in a cell – and to observe how it changes in response to various stimuli or disease states. A key study demonstrated that this compound, when immobilized on Sepharose beads, can capture a significant portion of the kinome from cell lysates, including kinases that are missed by other broad-spectrum inhibitors.[1][2]

Chemical and Physical Properties

PropertyValue
Chemical Name 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylbenzamide
Molecular Formula C22H24ClN7O
Molecular Weight 437.93 g/mol
Appearance Light Yellow to Green Yellow Solid
Purity >98%

Quantitative Data from Kinome Profiling Studies

The primary utility of this compound is in its ability to enrich a large and diverse set of kinases from cell lysates for mass spectrometry-based identification. The following tables summarize the key quantitative findings from the foundational study by Zhang et al. (2013) using the MDA-MB-231 human breast cancer cell line.

Table 1: Kinase Enrichment using this compound

ExperimentNumber of Protein Kinases IdentifiedNotable Finding
This compound Affinity Purification235Captured all members of the AKT family.[1]
This compound in Combination with Three Other Kinase Inhibitors261Represented the largest kinome coverage from a single cell line at the time of publication.[1]

Table 2: Phosphosite Identification using this compound-based Enrichment

ExperimentNumber of High-Confidence Phosphosites IdentifiedNumber of Kinases with Identified PhosphositesKey Unreported Phosphosites Identified on
Affinity Purification with Four Inhibitors (including this compound) coupled with Phosphopeptide Enrichment799183BMP2K, MELK, HIPK2, and PRKDC.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Preparation of this compound Affinity Resin

This protocol describes the covalent coupling of this compound to a solid support for use in affinity purification.

  • Materials:

    • This compound

    • ECH Sepharose 4B beads (or similar activated support)

    • Carbodiimide (e.g., EDC)

    • Coupling buffer (e.g., 0.1 M MES, pH 4.7)

    • Wash buffers (e.g., coupling buffer, and a high pH buffer like 0.1 M Tris-HCl, pH 8.0)

    • Blocking solution (e.g., 1 M ethanolamine, pH 8.0)

  • Procedure:

    • Swell and wash the Sepharose beads according to the manufacturer's instructions.

    • Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in the coupling buffer.

    • Add the this compound solution to the washed beads.

    • Add carbodiimide to the slurry to catalyze the coupling reaction.

    • Incubate the reaction for a specified time (e.g., 4 hours to overnight) at room temperature with gentle mixing.

    • Wash the beads extensively with coupling buffer and then a high pH buffer to remove unreacted inhibitor and byproducts.

    • Block any remaining active groups on the beads by incubating with the blocking solution.

    • Wash the beads thoroughly with a final wash buffer (e.g., PBS) and store at 4°C.

Kinome Profiling of MDA-MB-231 Cells

This protocol outlines the procedure for enriching and identifying kinases from cell culture.

  • Materials:

    • MDA-MB-231 cells

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • This compound affinity resin

    • Wash buffer (e.g., lysis buffer with a lower detergent concentration)

    • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or SDS-PAGE loading buffer)

    • Trypsin (for in-solution or in-gel digestion)

    • Reagents for mass spectrometry analysis

  • Procedure:

    • Cell Lysis:

      • Culture MDA-MB-231 cells to the desired confluency.

      • Lyse the cells on ice using a suitable lysis buffer.

      • Clarify the lysate by centrifugation to remove cellular debris.

      • Determine the protein concentration of the supernatant.

    • Affinity Purification:

      • Incubate a defined amount of cell lysate (e.g., 1-10 mg of total protein) with the this compound affinity resin.

      • Incubate for a set period (e.g., 2-4 hours) at 4°C with gentle rotation.

      • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

    • Elution and Sample Preparation for Mass Spectrometry:

      • Elute the bound kinases from the beads using the elution buffer.

      • Neutralize the eluate if using a low pH elution buffer.

      • Prepare the eluted proteins for mass spectrometry. This typically involves reduction, alkylation, and tryptic digestion.

    • LC-MS/MS Analysis:

      • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Use a high-resolution mass spectrometer for accurate peptide identification.

    • Data Analysis:

      • Search the acquired MS/MS spectra against a human protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest).

      • Identify and quantify the enriched kinases.

Visualizations

Experimental Workflow for Kinome Profiling

G cluster_cell_culture Cell Culture & Lysis cluster_affinity_purification Affinity Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_output Output cell_culture MDA-MB-231 Cells lysis Cell Lysis cell_culture->lysis incubation Incubation with This compound Beads lysis->incubation washing Washing incubation->washing elution Elution washing->elution digestion Tryptic Digestion elution->digestion lcms LC-MS/MS digestion->lcms data_analysis Data Analysis lcms->data_analysis kinase_id Identified Kinases data_analysis->kinase_id cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (AKT1, AKT2, AKT3) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, etc.) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473)

References

Methodological & Application

Application Notes and Protocols for CTX-0294885 in Kinome Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel, broad-spectrum kinase inhibitor based on a bis-anilino pyrimidine scaffold.[1][2][3][4] It has been effectively developed into a powerful affinity reagent for the enrichment and subsequent identification of protein kinases from complex biological samples using mass spectrometry-based proteomics.[1][2][3][5][6] A key advantage of this compound is its extensive coverage of the kinome, including the unique ability to capture all members of the AKT family, a feat not achieved by previously existing broad-spectrum kinase inhibitors.[1][2][3][5][7]

This document provides detailed application notes and protocols for the utilization of this compound in kinome profiling experiments, enabling researchers to leverage this reagent for comprehensive analysis of kinase signaling networks. Such analyses are pivotal in various research areas, including oncology, immunology, and metabolic diseases.[7]

Data Presentation

The utility of this compound, particularly when used as an affinity reagent, is demonstrated by the substantial number of kinases it can enrich from a single cell line. The following tables summarize the quantitative data on kinase capture from MDA-MB-231 human breast cancer cells.

Table 1: Kinase Enrichment from MDA-MB-231 Cells using this compound. [1][2][5]

Reagent ConfigurationNumber of Protein Kinases Identified
This compound235
Mixture of Four Inhibitors*261

*The mixture of four inhibitors includes this compound, Purvalanol B, SU6668, and VI16832.[1]

Table 2: Phosphosite Identification with Combined Kinase and Phosphopeptide Enrichment. [2][5]

Enrichment StrategyNumber of High-Confidence Phosphosites IdentifiedNumber of Kinases with Identified Phosphosites
Affinity purification with four inhibitors* coupled with phosphopeptide enrichment799183

*The mixture of four inhibitors includes this compound, Purvalanol B, SU6668, and VI16832.

Experimental Protocols

This section outlines the key experimental protocols for utilizing this compound in kinome profiling experiments, from cell lysis to mass spectrometry analysis.

Protocol 1: Preparation of Cell Lysates
  • Cell Culture: Culture cells of interest (e.g., MDA-MB-231) to the desired confluency.

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Lyse the cells on ice for 30 minutes in a suitable lysis buffer. A recommended lysis buffer composition is:

    • 50 mM HEPES-NaOH, pH 7.5

    • 150 mM NaCl

    • 0.5% Triton-X 100

    • 1 mM EDTA

    • 1 mM EGTA

    • 10 mM NaF

    • 2.5 mM Na₃VO₄

    • Protease and phosphatase inhibitor cocktails (e.g., cOmplete™ and PhosSTOP™ from Roche).[6]

  • Clarification: Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 2: Kinase Enrichment using this compound-Coupled Beads
  • Bead Preparation: this compound is covalently coupled to Sepharose beads.[2][3][6] These beads are the affinity matrix for kinase capture.

  • Incubation: Incubate the clarified cell lysate (containing a specified amount of total protein) with the this compound-coupled Sepharose beads. The incubation should be performed with gentle rotation at 4°C for a defined period (e.g., 1-2 hours).

  • Washing: After incubation, wash the beads extensively with lysis buffer and then with a high-salt wash buffer to remove non-specifically bound proteins. A final wash with a low-salt buffer should be performed.

  • Elution: Elute the bound kinases from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by competitive elution with a high concentration of a soluble kinase inhibitor.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Protein Digestion: The eluted kinase-enriched protein sample is subjected to in-solution or in-gel digestion with trypsin.

  • Peptide Desalting: The resulting peptides are desalted and concentrated using C18 spin columns or similar devices.

  • (Optional) Phosphopeptide Enrichment: For analysis of kinase phosphorylation, the desalted peptides can be further enriched for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) chromatography.[7]

Protocol 4: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS: Analyze the prepared peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., LTQ Orbitrap Velos).[8]

  • Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant for protein identification and quantification.[1] The Andromeda search engine can be used for database searching against a relevant protein database (e.g., UniProt human).[1] Key parameters for data analysis include setting a false discovery rate (FDR) of 1% for both protein and peptide identifications.[1]

Visualizations

Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT_family AKT Family (AKT1, AKT2, AKT3) PIP3->AKT_family PDK1->AKT_family phosphorylates Downstream Downstream Effectors AKT_family->Downstream regulates mTORC2 mTORC2 mTORC2->AKT_family phosphorylates CTX_0294885 This compound Affinity Reagent CTX_0294885->AKT_family captures

Caption: PI3K/AKT signaling pathway and capture of AKT isoforms by this compound.

Experimental Workflow Diagram

Kinome_Profiling_Workflow start Cell Culture lysis Cell Lysis and Lysate Clarification start->lysis enrichment Kinase Enrichment with This compound Beads lysis->enrichment wash_elute Washing and Elution enrichment->wash_elute digestion Protein Digestion (Trypsin) wash_elute->digestion phospho_enrich Optional: Phosphopeptide Enrichment digestion->phospho_enrich lcms LC-MS/MS Analysis digestion->lcms phospho_enrich->lcms data_analysis Data Analysis (Protein ID & Quantification) lcms->data_analysis

Caption: Experimental workflow for kinome profiling using this compound.

Logical Relationship Diagram

Kinase_Capture_Strategy cluster_inhibitors Broad-Spectrum Kinase Inhibitors cluster_kinome Captured Kinome CTX This compound CTX_kinases 235 Kinases (includes AKT family) CTX->CTX_kinases captures Combined_kinases 261 Kinases (Increased Coverage) CTX->Combined_kinases combined capture PurvalanolB Purvalanol B PurvalanolB->Combined_kinases combined capture SU6668 SU6668 SU6668->Combined_kinases combined capture VI16832 VI16832 VI16832->Combined_kinases combined capture

Caption: this compound enhances kinome coverage alone and in combination.

References

Application Notes and Protocols for CTX-0294885-Based Affinity Purification of Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel bis-anilino pyrimidine compound that functions as a broad-spectrum kinase inhibitor.[1][2] Its utility extends to chemoproteomics as a powerful affinity reagent for the enrichment and profiling of the human kinome. When immobilized on a solid support, such as Sepharose beads, this compound can effectively capture a wide range of protein kinases from cell lysates.[1][2][3] This application note provides a detailed protocol for the use of this compound in affinity purification workflows, enabling researchers to isolate and identify kinases for downstream analysis, such as mass spectrometry-based kinome profiling. This technique is particularly valuable for studying kinase signaling networks in various diseases, including cancer, inflammation, and diabetes.[4]

Data Presentation

The efficacy of this compound as a kinase capture reagent has been demonstrated in studies using the human breast cancer cell line MDA-MB-231.[1][2][3][5] The following tables summarize the key quantitative findings from these studies.

Table 1: Kinase Enrichment from MDA-MB-231 Cell Lysates

Affinity Reagent ConfigurationNumber of Protein Kinases IdentifiedReference
This compound alone235[1][2][3]
This compound in combination with Purvalanol B, SU6668, and VI16832261[1][2][3][5]

Table 2: Phosphosite Identification from Enriched Kinases

Affinity Reagent ConfigurationNumber of High-Confidence Phosphosites IdentifiedNumber of Kinases with Identified PhosphositesReference
This compound in combination with Purvalanol B, SU6668, and VI16832799183[1][2][3][6]

Experimental Protocols

This section details the key experimental protocols for this compound-based affinity purification of kinases.

Protocol 1: Preparation of this compound-Sepharose Affinity Resin

This protocol describes the covalent coupling of this compound to a solid support.

Materials:

  • This compound

  • ECH (epoxy-activated) Sepharose 4B beads

  • Carbodiimide coupling reagents (e.g., EDC and NHS)

  • Coupling buffer (e.g., 0.1 M sodium carbonate, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffer (e.g., PBS or Tris-buffered saline)

Procedure:

  • Swell and wash the ECH Sepharose 4B beads according to the manufacturer's instructions.

  • Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in the coupling buffer.

  • Activate the carboxyl group on this compound (if necessary, depending on the linker chemistry) using carbodiimide coupling reagents.

  • Incubate the activated this compound with the prepared Sepharose beads with gentle agitation. The reaction is typically carried out for several hours at room temperature or overnight at 4°C.

  • After coupling, wash the beads extensively with wash buffer to remove any unreacted inhibitor.

  • Block any remaining active groups on the Sepharose beads by incubating with the blocking buffer.

  • Wash the final this compound-Sepharose resin thoroughly with wash buffer and store in a suitable buffer (e.g., PBS with a preservative) at 4°C.

Protocol 2: Affinity Purification of Kinases from Cell Lysates

This protocol outlines the procedure for capturing kinases from cell lysates using the prepared this compound-Sepharose resin. This is often performed as a multiplexed inhibitor bead (MIB) experiment, where beads coupled to different kinase inhibitors are combined.

Materials:

  • MDA-MB-231 cells (or other cell line of interest)

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • This compound-Sepharose resin (and other kinase inhibitor-coupled beads for MIBs)

  • Wash buffer 1 (low salt; e.g., lysis buffer without detergents)

  • Wash buffer 2 (high salt; e.g., lysis buffer with 500 mM NaCl)

  • Elution buffer (e.g., 2% SDS in 100 mM Tris-HCl pH 6.8, or a buffer containing a high concentration of free ATP)

  • Protein quantitation assay (e.g., BCA assay)

Procedure:

  • Cell Lysis:

    • Culture MDA-MB-231 cells to approximately 80-90% confluency.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • Affinity Capture:

    • Equilibrate the this compound-Sepharose beads (or MIBs mixture) with lysis buffer.

    • Incubate the cell lysate (typically 1-5 mg of total protein) with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with:

      • Wash buffer 1 (3 times)

      • Wash buffer 2 (2 times)

      • Wash buffer 1 (2 times)

    • Perform each wash step by resuspending the beads in the buffer, incubating for 5 minutes, and then pelleting the beads.

  • Elution:

    • Add elution buffer to the washed beads.

    • For SDS elution, boil the sample for 5-10 minutes. For competitive elution with ATP, incubate for 30 minutes at room temperature with agitation.

    • Pellet the beads and collect the supernatant containing the enriched kinases.

  • Downstream Processing:

    • The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or preparation for mass spectrometry (e.g., in-solution or in-gel digestion with trypsin).

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway General Kinase Signaling Cascade Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Adaptor Adaptor Proteins Receptor->Adaptor GEF Guanine Nucleotide Exchange Factor (GEF) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras MAPKKK MAP Kinase Kinase Kinase (e.g., RAF) Ras->MAPKKK MAPKK MAP Kinase Kinase (e.g., MEK) MAPKKK->MAPKK MAPK MAP Kinase (e.g., ERK) MAPKK->MAPK Transcription_Factor Transcription Factor MAPK->Transcription_Factor Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression

Caption: A simplified diagram of the MAPK signaling pathway, a common kinase cascade.

Experimental Workflow Diagram

Affinity_Purification_Workflow This compound Affinity Purification Workflow cluster_preparation Preparation cluster_purification Affinity Purification cluster_analysis Downstream Analysis Cell_Culture MDA-MB-231 Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Lysate_Clarification Lysate Clarification Cell_Lysis->Lysate_Clarification Incubation Incubate Lysate with This compound-Sepharose Lysate_Clarification->Incubation Washing Wash Beads (Low and High Salt) Incubation->Washing Elution Elute Bound Kinases (SDS or ATP) Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spectrometry LC-MS/MS Analysis Elution->Mass_Spectrometry Data_Analysis Kinome Profiling Mass_Spectrometry->Data_Analysis

Caption: Workflow for kinase enrichment using this compound affinity purification.

Logical Relationship Diagram

Kinome_Coverage_Enhancement Enhancing Kinome Coverage CTX_0294885 This compound MIBs Multiplexed Inhibitor Beads (MIBs) CTX_0294885->MIBs Other_Inhibitors Other Broad-Spectrum Kinase Inhibitors (e.g., Purvalanol B, SU6668) Other_Inhibitors->MIBs Increased_Kinases Increased Number of Identified Kinases MIBs->Increased_Kinases Broader_Kinome_Profile Broader Kinome Profile Increased_Kinases->Broader_Kinome_Profile

Caption: Combining inhibitors enhances the breadth of kinome profiling.

References

Application Notes and Protocols for Kinase Capture Using CTX-0294885-Coupled Beads

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor based on a bis-anilino pyrimidine scaffold.[1][2][3][4] Its ability to bind to a wide range of kinases has led to its development as a valuable tool for chemical proteomics and kinome profiling. When immobilized on a solid support, such as Sepharose beads, this compound serves as an effective affinity reagent for the capture and enrichment of kinases from complex biological samples like cell lysates.[1][2] This allows for the subsequent identification and quantification of captured kinases, often by mass spectrometry, providing a snapshot of the expressed and accessible kinome.

This application note provides detailed protocols for the preparation of this compound-coupled beads and their use in kinase capture experiments.

Data Presentation

This compound has demonstrated broad coverage of the kinome. In studies using the human breast cancer cell line MDA-MB-231, this compound-coupled beads successfully captured a significant portion of the kinome.[1][2][3]

Parameter Value Cell Line Reference
Number of Protein Kinases Captured235MDA-MB-231[1][2][3]
Number of Kinases Identified (Total Protein)185MDA-MB-231[3]
Number of Kinases Identified (Phosphopeptide Enrichment)179MDA-MB-231[3]
Total Kinases Captured with a 4-Inhibitor Mix (including this compound)261MDA-MB-231[1][2]
Notable Kinase Family CapturedAll members of the AKT familyMDA-MB-231[3]

Experimental Protocols

Protocol 1: Coupling of this compound to ECH Sepharose 4B Beads

This protocol describes the covalent immobilization of this compound to an epoxy-activated Sepharose matrix using carbodiimide chemistry. This method is based on protocols for coupling small molecules with carboxyl groups to amine-functionalized beads.

Materials:

  • This compound

  • ECH (epoxy-activated) Sepharose 4B beads

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Coupling Buffer: 0.1 M MES, pH 4.7

  • Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Blocking Buffer: 1 M ethanolamine, pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

Procedure:

  • Bead Preparation:

    • Swell the required amount of ECH Sepharose 4B beads in distilled water (approximately 1 g of dry powder yields 3.5 mL of gel).

    • Wash the swollen beads with 10-15 bed volumes of distilled water on a sintered glass funnel.

    • Equilibrate the beads with 3-5 bed volumes of Coupling Buffer.

  • Ligand Preparation:

    • Dissolve this compound in a minimal amount of DMSO.

    • Dilute the dissolved this compound in Coupling Buffer to the desired final concentration (e.g., 1-5 mM).

  • Activation and Coupling:

    • Resuspend the equilibrated beads in the this compound solution.

    • Add EDC and NHS to a final concentration of 10 mg/mL each.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

  • Blocking Unreacted Sites:

    • Pellet the beads by centrifugation (500 x g for 2 minutes) and discard the supernatant.

    • Wash the beads with 5 bed volumes of Coupling Buffer.

    • Resuspend the beads in Blocking Buffer and incubate for 2 hours at room temperature with gentle rotation to block any remaining active sites.

  • Final Washes:

    • Pellet the beads and discard the blocking solution.

    • Wash the beads with 3 cycles of alternating pH washes:

      • Wash with 10 bed volumes of Wash Buffer A.

      • Wash with 10 bed volumes of Wash Buffer B.

    • Finally, wash the beads with 5 bed volumes of a neutral buffer (e.g., PBS) and store at 4°C in a suitable storage buffer (e.g., PBS with 20% ethanol).

Protocol 2: Kinase Capture from Cell Lysate

This protocol outlines the procedure for enriching kinases from a cell lysate using the prepared this compound-coupled beads.

Materials:

  • This compound-coupled Sepharose beads

  • Cell pellet

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors just before use.

  • Wash Buffer: Lysis Buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).

  • Elution Buffer: 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Affinity Capture:

    • Equilibrate the this compound-coupled beads with Lysis Buffer.

    • Add an appropriate amount of bead slurry (e.g., 20-50 µL of a 50% slurry) to the desired amount of cell lysate (e.g., 1-5 mg of total protein).

    • Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation (500 x g for 2 minutes at 4°C) and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them by centrifugation.

  • Elution:

    • For Mass Spectrometry (acidic elution):

      • After the final wash, add 2-3 bed volumes of Elution Buffer (0.1 M glycine-HCl, pH 2.5) to the beads.

      • Incubate for 5-10 minutes at room temperature with gentle agitation.

      • Pellet the beads and carefully collect the supernatant containing the eluted kinases.

      • Immediately neutralize the eluate by adding Neutralization Buffer (1:10 v/v).

    • For SDS-PAGE and Western Blotting:

      • Add 1x SDS-PAGE sample buffer directly to the washed beads.

      • Boil the sample for 5-10 minutes at 95°C to elute and denature the captured proteins.

      • Pellet the beads, and the supernatant is ready for loading onto a gel.

Visualizations

Experimental Workflow for Kinase Capture

G cluster_prep Bead Preparation cluster_couple This compound Coupling cluster_finish Finalization cluster_capture Kinase Capture p1 Swell & Wash Sepharose Beads p2 Equilibrate in Coupling Buffer p1->p2 c1 Dissolve this compound & Add to Beads p2->c1 c2 Add EDC/NHS for Activation c1->c2 c3 Incubate to Form Covalent Bond c2->c3 f1 Block Unreacted Sites c3->f1 f2 Wash Beads (Alternating pH) f1->f2 f3 Store Coupled Beads f2->f3 k2 Incubate Lysate with Coupled Beads f3->k2 k1 Lyse Cells & Clarify Lysate k1->k2 k3 Wash Beads to Remove Non-specific Binders k2->k3 k4 Elute Captured Kinases k3->k4 ms Mass Spectrometry Analysis k4->ms wb SDS-PAGE / Western Blot k4->wb

Caption: Workflow for preparing this compound-coupled beads and capturing kinases.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates GF Growth Factor GF->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3, FOXO) AKT->Downstream Activates/ Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) PTEN PTEN PTEN->PIP3 Dephosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: Simplified PI3K/Akt signaling pathway, a key target of this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of CTX-0294885

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum, bisanilino pyrimidine-based kinase inhibitor.[1][2] Its unique chemical structure allows it to bind to the ATP-binding site of a wide range of kinases, making it a valuable tool for kinome-wide profiling and signal transduction research.[3][4][5] Mass spectrometry is an indispensable technique for both elucidating the kinase targets of this compound and for quantifying the molecule itself in various biological matrices during preclinical and clinical development.

This document provides detailed application notes and protocols for two primary mass spectrometry applications involving this compound:

  • Kinome Profiling: Affinity purification of kinases from cell lysates using this compound immobilized on a solid support, followed by identification and quantification of enriched kinases by LC-MS/MS.

  • Pharmacokinetic Analysis: Quantification of this compound in biological fluids (e.g., plasma, serum) by LC-MS/MS to determine its pharmacokinetic properties.

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C22H24ClN7O[1]
Molecular Weight 437.93 g/mol [1]
Appearance Powder[6]
Solubility Soluble in DMSO[1][6]

Application 1: Kinome Profiling Using this compound-Based Affinity Purification

This protocol details the enrichment of kinases from cell lysates using this compound immobilized on Sepharose beads, followed by their identification and quantification via LC-MS/MS. This technique allows for the comprehensive analysis of the cellular kinome and the identification of potential targets of this compound.[4][5][7]

Experimental Workflow for Kinome Profiling

Kinome_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_affinity_purification Affinity Purification cluster_ms_analysis Mass Spectrometry Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant incubation Incubation with This compound Beads protein_quant->incubation washing Washing incubation->washing elution Elution of Bound Kinases washing->elution digestion Protein Digestion (e.g., Trypsin) elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Workflow for kinome profiling using this compound affinity purification.

Materials and Reagents
  • This compound-conjugated Sepharose beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • DTT (Dithiothreitol)

  • Iodoacetamide

  • Trypsin (mass spectrometry grade)

  • LC-MS grade water, acetonitrile, and formic acid

Experimental Protocol
  • Cell Lysis and Protein Quantification:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse cells in appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Affinity Purification:

    • Equilibrate the this compound-conjugated Sepharose beads with lysis buffer.

    • Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the equilibrated beads for 2 hours at 4°C with gentle rotation.

    • Wash the beads three times with wash buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases from the beads using elution buffer.

    • Immediately neutralize the eluate with neutralization buffer.

    • Reduce the disulfide bonds in the eluted proteins with DTT at 56°C for 30 minutes.

    • Alkylate the cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.

    • Digest the proteins into peptides overnight at 37°C with trypsin.

    • Desalt the resulting peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Reconstitute the desalted peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

Data Presentation
Enriched ProteinUniProt IDPeptide CountFold Enrichment (vs. Control)
Kinase AP123451525.3
Kinase BQ678901218.7
Kinase CR54321812.1

Application 2: Quantification of this compound in Biological Fluids

This protocol describes the extraction and quantification of this compound from plasma or serum using protein precipitation followed by LC-MS/MS analysis. This method is suitable for pharmacokinetic studies.

Experimental Workflow for this compound Quantification

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma/Serum Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Solvent Evaporation (Optional) supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms quantification Quantification lc_ms->quantification

Caption: Workflow for the quantification of this compound in biological fluids.

Materials and Reagents
  • This compound analytical standard

  • Internal standard (IS) (e.g., a stable isotope-labeled version of this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma or serum (control)

Experimental Protocol
  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of working standard solutions by diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Spike control plasma or serum with the working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

  • Sample Extraction (Protein Precipitation):

    • To 100 µL of plasma/serum sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate the proteins.[2][8]

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Final Sample Preparation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, for increased sensitivity).

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for detection and quantification.

    • Optimize the MRM transitions for this compound and the internal standard.

Data Presentation
Sample TypeThis compound Concentration (ng/mL)Internal Standard Response (Area)Calculated Concentration (ng/mL)Accuracy (%)
Calibration Std 11.055,2341.05105.0
Calibration Std 25.054,8904.9298.4
QC Low2.555,1122.58103.2
QC Mid5054,98751.5103.0
QC High25055,301245.898.3
Unknown Sample 1-55,05623.7-

Signaling Pathway Inhibition by this compound

As a broad-spectrum kinase inhibitor, this compound can interfere with numerous signaling pathways implicated in cell proliferation, survival, and differentiation. The specific pathways affected will depend on the cellular context. An example of a generic kinase signaling pathway that could be inhibited by this compound is depicted below.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway RTK Receptor Tyrosine Kinase Kinase1 Kinase 1 RTK->Kinase1 P Kinase2 Kinase 2 Kinase1->Kinase2 P TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor P CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation CTX0294885 This compound CTX0294885->Kinase1 CTX0294885->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Application Notes and Protocols: Utilizing CTX-0294885 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor capable of binding to a wide array of kinases, including comprehensive coverage of the AKT family, which is often dysregulated in various diseases such as cancer.[1][2][3][4] Its primary application to date has been as a powerful chemical probe for mass spectrometry-based kinome profiling, enabling researchers to gain a global view of kinase signaling networks.[1][3][4] The ability of this compound to broadly target the kinome presents a unique opportunity for its use in combination with more selective kinase inhibitors to achieve synergistic therapeutic effects, overcome drug resistance, and enhance treatment efficacy.

These application notes provide a framework for investigating the potential of this compound in combination with other kinase inhibitors in a preclinical research setting. Given the absence of published therapeutic data for this compound combinations, the following protocols are generalized methodologies for key experiments to assess the efficacy and synergy of such combinations.

Rationale for Combination Therapy

The rationale for combining the broad-spectrum activity of this compound with a targeted kinase inhibitor is rooted in the complexity and redundancy of cellular signaling pathways.

  • Overcoming Resistance: Cancer cells can develop resistance to targeted therapies by activating alternative signaling pathways. A broad-spectrum inhibitor like this compound could potentially suppress these escape pathways.

  • Synergistic Effects: Co-targeting multiple nodes within a single pathway or in parallel pathways can lead to a synergistic reduction in cancer cell viability and proliferation.

  • Dose Reduction: Achieving a synergistic effect may allow for the use of lower doses of each inhibitor, potentially reducing off-target toxicities.

As a hypothetical example, combining this compound (targeting the PI3K/AKT pathway) with an inhibitor of the MAPK pathway could be a rational approach, as both are critical pro-survival pathways in many cancers.

Data Presentation

The following table templates are provided for the structured presentation of quantitative data obtained from the experimental protocols outlined below.

Table 1: Single Agent and Combination IC50 Values

Cell LineInhibitorIC50 (µM) ± SD
Cell Line A This compound
Kinase Inhibitor X
This compound + Kinase Inhibitor X (1:1 ratio)
Cell Line B This compound
Kinase Inhibitor X
This compound + Kinase Inhibitor X (1:1 ratio)

Table 2: Synergy Analysis using the Chou-Talalay Method

Cell LineCombination Ratio (this compound:Inhibitor X)Fa (Fraction Affected)Combination Index (CI)Interpretation
Cell Line A 1:10.50
0.75
0.90
Cell Line B 1:10.50
0.75
0.90
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol determines the effect of this compound, a second kinase inhibitor, and their combination on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (solubilized in DMSO)

  • Second kinase inhibitor (solubilized in DMSO)

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the second kinase inhibitor in complete culture medium. For combination studies, prepare solutions with a fixed ratio of the two inhibitors.

  • Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine the IC50 values.

Synergy Analysis

The interaction between this compound and another kinase inhibitor can be quantitatively assessed for synergy, additivity, or antagonism using the isobologram and Chou-Talalay methods.[5][6][7][8][9][10][11][12][13]

a) Isobologram Analysis

This graphical method provides a visual representation of drug-drug interactions.

Procedure:

  • Determine the IC50 values for this compound and the second kinase inhibitor individually from the cell viability assay.

  • On a graph, plot the concentration of this compound on the x-axis and the concentration of the second inhibitor on the y-axis.

  • Mark the IC50 value of this compound on the x-axis and the IC50 value of the second inhibitor on the y-axis.

  • Draw a straight line connecting these two points. This is the line of additivity.

  • Perform a cell viability assay with various combinations of the two inhibitors at concentrations that are fractions of their individual IC50 values (e.g., 0.25 x IC50, 0.5 x IC50, 0.75 x IC50).

  • Plot the concentrations of the drug combinations that result in 50% cell viability on the same graph.

  • If the data points for the combination fall below the line of additivity, it indicates synergy. If they fall on the line, it's an additive effect, and if they are above the line, it's antagonism.

b) Chou-Talalay Method

This method provides a quantitative measure of synergy through the Combination Index (CI).

Procedure:

  • Perform a cell viability assay with a range of concentrations for each inhibitor alone and in a fixed ratio combination.

  • Use software like CompuSyn to analyze the dose-response data.

  • The software will calculate the CI value for different fractions of affected cells (Fa).

  • A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the molecular mechanisms underlying the effects of the kinase inhibitor combination on key signaling pathways.

Materials:

  • Cells treated with inhibitors as described for the cell viability assay

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., total AKT, phospho-AKT, total ERK, phospho-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway and the potential impact of a combination kinase inhibitor treatment.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CTX0294885 This compound CTX0294885->AKT

Caption: Hypothetical inhibition of the AKT pathway by this compound.

RTK1 RTK 1 PI3K PI3K RTK1->PI3K RTK2 RTK 2 RAS RAS RTK2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CTX0294885 This compound CTX0294885->AKT InhibitorX Inhibitor X InhibitorX->MEK cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Cell Seeding B Treatment with This compound & Inhibitor X (Single & Combination) A->B C Cell Viability Assay (MTT/MTS) B->C E Western Blot for Signaling Pathways B->E D Synergy Analysis (Isobologram, Chou-Talalay) C->D F Tumor Xenograft Implantation G Treatment Administration F->G H Tumor Growth Measurement G->H I Endpoint Analysis (Tumor Weight, IHC) H->I

References

Application Notes and Protocols for CTX-0294885-Based Phosphoproteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor that serves as a powerful chemical tool for exploring cellular signaling networks.[1][2][3] Its ability to bind to a wide range of kinases, including comprehensive capture of the entire AKT family, makes it an invaluable reagent for kinome profiling and phosphoproteomics studies.[1][2][4] These application notes provide a detailed experimental design and protocols for utilizing this compound to investigate kinase signaling pathways and identify downstream phosphorylation events. By employing quantitative mass spectrometry-based phosphoproteomics, researchers can elucidate the mechanism of action of kinase inhibitors, identify novel drug targets, and discover biomarkers for drug response.

The workflow described herein outlines a robust methodology for the relative quantification of thousands of phosphorylation sites in response to this compound treatment. This involves stable isotope labeling of cells, phosphopeptide enrichment, and high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative phosphoproteomic analysis generates vast datasets. For clear interpretation and comparison, data should be summarized in a structured format. The following table presents a representative example of how to report quantitative changes in phosphopeptide abundance following treatment with this compound.

Table 1: Representative Quantitative Phosphoproteomics Data of MDA-MB-231 Cells Treated with this compound

ProteinGenePhosphositePeptide SequenceFold Change (this compound vs. Control)p-value
AKT1AKT1S473AADFGFAGS EQSAQ-2.5<0.01
AKT1AKT1T308DGYT KEHGIK-2.1<0.01
GSK3BGSK3BS9DGGS GRPRTTSF-3.2<0.001
mTORMTORS2448ELVPQS MECR-1.8<0.05
BADBADS136ARSS YPAGTED-2.8<0.001
4E-BP1EIF4EBP1T37/T46GGTT RIIYDR-2.3<0.01
PRAS40AKT1S1T246LDFNT EGVVR-2.6<0.001
FOXO1FOXO1S256RGSS NTRSSK-3.0<0.001
p70S6KRPS6KB1T389KKRNRT LSVA-2.0<0.05
MEK1MAP2K1S218/S222SFIGLS PS YQHS-1.5<0.05

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.

Experimental Protocols

A detailed methodology is crucial for reproducible phosphoproteomics experiments. The following protocols provide a step-by-step guide for a typical this compound-based phosphoproteomics workflow.

Protocol 1: Cell Culture and Treatment
  • Cell Culture: Culture MDA-MB-231 cells (or other relevant cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC): For quantitative analysis, incorporate stable isotope-labeled amino acids. Culture cells for at least five passages in SILAC DMEM supplemented with either "light" (L-Arginine and L-Lysine) or "heavy" (13C6-L-Arginine and 13C615N2-L-Lysine) amino acids.

  • This compound Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the "heavy" labeled cells with the desired concentration of this compound for a specified time (e.g., 1-24 hours). Treat the "light" labeled cells with an equivalent volume of DMSO as a vehicle control.

Protocol 2: Cell Lysis and Protein Quantification
  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and collect the lysate.

    • Sonicate the lysate on ice to shear DNA and reduce viscosity.

    • Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the "light" and "heavy" lysates using a compatible protein assay (e.g., BCA assay).

Protocol 3: Protein Digestion and Tandem Mass Tag (TMT) Labeling
  • Reduction and Alkylation:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the urea concentration of the protein solution to less than 2 M with 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

  • TMT Labeling (Optional, for multiplexing):

    • Resuspend the desalted peptides in a labeling buffer (e.g., 200 mM EPPS, pH 8.5).[5]

    • Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.[1]

    • Quench the labeling reaction with hydroxylamine.[1]

    • Combine the labeled samples and desalt using a C18 SPE cartridge.

Protocol 4: Phosphopeptide Enrichment
  • Immobilized Metal Affinity Chromatography (IMAC):

    • Equilibrate Fe-NTA or Ti-IMAC beads with loading buffer (e.g., 80% acetonitrile, 0.1% TFA).

    • Incubate the peptide mixture with the equilibrated beads for 30 minutes with gentle mixing.

    • Wash the beads several times with washing buffer to remove non-specifically bound peptides.

    • Elute the phosphopeptides with an elution buffer containing a high pH (e.g., 1% ammonium hydroxide).

  • Titanium Dioxide (TiO2) Chromatography (Alternative/Complementary):

    • Acidify the peptide sample with TFA.

    • Equilibrate TiO2 beads with loading buffer.

    • Incubate the peptide sample with the beads.

    • Wash the beads to remove non-phosphorylated peptides.

    • Elute the phosphopeptides using an alkaline buffer.

Protocol 5: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Resuspend the enriched phosphopeptides in LC loading buffer (e.g., 0.1% formic acid).

    • Separate the phosphopeptides using a reversed-phase nano-LC column with a gradient of increasing acetonitrile concentration.

  • Tandem Mass Spectrometry (MS/MS):

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.

  • Data Analysis:

    • Process the raw MS data using a software suite like MaxQuant.

    • Search the MS/MS spectra against a human protein database to identify peptides and proteins.

    • Quantify the relative abundance of phosphopeptides based on the SILAC or TMT reporter ion intensities.

    • Perform statistical analysis to identify significantly regulated phosphorylation sites.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis cluster_outcome Outcome cell_culture Cell Culture & SILAC Labeling treatment This compound Treatment cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis digestion Protein Digestion & TMT Labeling lysis->digestion enrichment IMAC / TiO2 Enrichment digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis & Quantification lcms->data_analysis pathway_analysis Pathway & Network Analysis data_analysis->pathway_analysis

Caption: Experimental workflow for this compound-based phosphoproteomics.

AKT Signaling Pathway

akt_signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 akt AKT (pT308, pS473) pip3->akt pdk1->akt pT308 gsk3b GSK3β (pS9) akt->gsk3b Inhibits foxo1 FOXO1 (pS256) akt->foxo1 Inhibits bad BAD (pS136) akt->bad Inhibits mtor mTORC1 (via TSC2) akt->mtor Activates mtorc2 mTORC2 mtorc2->akt pS473 pten PTEN pten->pip3 Dephosphorylates

Caption: Simplified diagram of the PI3K/AKT signaling pathway.

References

Application Note: CTX-0294885 for the Identification of Novel Kinase Drug Targets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and diabetes, making them prime targets for therapeutic intervention. The development of selective kinase inhibitors is a major focus of drug discovery. However, a significant challenge is the highly conserved ATP-binding site across the human kinome, which often leads to off-target effects and polypharmacology of kinase inhibitors. Therefore, comprehensive profiling of the cellular targets of a kinase inhibitor is essential for understanding its mechanism of action, predicting potential side effects, and identifying novel therapeutic opportunities.

CTX-0294885 is a novel, broad-spectrum kinase inhibitor based on a bis-anilino pyrimidine scaffold. It has been developed as a powerful chemical proteomics reagent for the affinity-based enrichment and identification of kinases from complex biological samples.[1][2][3] When immobilized on a solid support, this compound can be used to capture a large portion of the expressed kinome, facilitating the identification of novel drug targets and the elucidation of kinase-driven signaling networks.

This application note provides a detailed overview of the use of this compound for kinome profiling, including its performance in capturing a broad range of kinases and detailed protocols for its application in chemical proteomics workflows.

Key Features of this compound

  • Broad Kinase Coverage: this compound has been demonstrated to capture a significant portion of the human kinome. In studies using the human breast cancer cell line MDA-MB-231, this compound alone successfully enriched and identified 235 protein kinases.[1][4][5]

  • Novel Target Identification: A key advantage of this compound is its ability to capture kinases that are not readily identified by other broad-spectrum kinase inhibitors. Notably, it is capable of enriching all members of the AKT family of kinases.[1][4][5]

  • Synergistic Kinome Enrichment: When used in combination with other established kinase inhibitors (such as Purvalanol B, SU6668, and VI16832), this compound significantly expands the coverage of the captured kinome. A mixture of these four inhibitors has been shown to identify up to 261 kinases from a single cell line, representing one of the largest kinome coverages reported to date.[1][5]

  • Facilitates Phosphoproteomic Analysis: The enrichment of kinases using this compound can be coupled with phosphopeptide enrichment strategies. This powerful combination allows for the identification of phosphorylation sites on the captured kinases, providing insights into their activation status and the signaling pathways they regulate. This combined approach has led to the identification of 799 high-confidence phosphorylation sites on 183 kinases.[1][5]

Data Presentation

The following tables summarize the quantitative data from kinome profiling experiments using this compound in the MDA-MB-231 human breast cancer cell line.

Table 1: Kinase Enrichment using this compound

Inhibitor(s) Number of Protein Kinases Identified Key Findings Reference
This compound235Includes all members of the AKT family.[5]
Purvalanol B, SU6668, VI16832Not specified individuallyStandard broad-spectrum kinase inhibitors.[5]
This compound + Purvalanol B, SU6668, VI16832261Largest reported kinome coverage from a single cell line.[5]

Table 2: Phosphosite Identification on Enriched Kinases

Enrichment Method Number of Kinases with Phosphosites Number of High-Confidence Phosphosites Key Findings Reference
This compound + other inhibitors & Phosphopeptide enrichment183799Includes previously unreported phosphosites on BMP2K, MELK, HIPK2, and PRKDC.[1][5]

Experimental Protocols

Here, we provide detailed protocols for the use of this compound in kinome profiling experiments. These protocols are based on the methodologies described in the characterization of this compound and general chemical proteomics workflows.

Protocol 1: Immobilization of this compound to Sepharose Beads

This protocol describes the covalent coupling of this compound to a solid support for use as an affinity reagent.

Materials:

  • This compound

  • ECH Sepharose 4B (or similar amine-reactive resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Ethanolamine

  • Wash buffers (e.g., DMF, water, methanol)

Procedure:

  • Wash ECH Sepharose 4B beads with DMF.

  • Dissolve this compound, DIC, and NHS in DMF.

  • Add the this compound solution to the washed Sepharose beads.

  • Incubate the mixture with gentle rotation for 24 hours at room temperature.

  • Wash the beads extensively with DMF, water, and methanol to remove unreacted inhibitor and coupling reagents.

  • Block any remaining active groups on the Sepharose beads by incubating with ethanolamine for 2 hours at room temperature.

  • Wash the beads again with water and store them in an appropriate buffer (e.g., PBS with 20% ethanol) at 4°C.

Protocol 2: Kinase Enrichment from Cell Lysates

This protocol details the procedure for capturing kinases from a cell lysate using the this compound-coupled Sepharose beads.

Materials:

  • This compound-coupled Sepharose beads

  • Cell culture (e.g., MDA-MB-231)

  • Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., Lysis Buffer with a higher salt concentration, followed by a low-salt wash)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of free this compound and/or ATP)

Procedure:

  • Harvest and wash cells with cold PBS.

  • Lyse the cells in Lysis Buffer on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate the clarified lysate with the this compound-coupled Sepharose beads for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads three times with high-salt Wash Buffer and then twice with low-salt Wash Buffer to remove non-specifically bound proteins.

  • Elute the captured kinases from the beads using Elution Buffer. For mass spectrometry analysis, on-bead digestion is a common alternative to elution.

Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol describes the preparation of captured kinases for analysis by mass spectrometry.

Materials:

  • Kinase-bound this compound-Sepharose beads

  • Denaturation Buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer (e.g., 50 mM Tris-HCl pH 8.0)

  • Formic acid

  • C18 StageTips for peptide cleanup

Procedure:

  • Wash the kinase-bound beads with Digestion Buffer.

  • Resuspend the beads in Denaturation Buffer and incubate for 30 minutes at room temperature.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at room temperature.

  • Alkylate the free cysteine residues by adding IAA to a final concentration of 55 mM and incubating for 45 minutes in the dark.

  • Dilute the urea concentration to less than 2 M with Digestion Buffer.

  • Add trypsin to the bead slurry and incubate overnight at 37°C with gentle shaking.

  • Collect the supernatant containing the tryptic peptides.

  • Acidify the peptides with formic acid.

  • Desalt and concentrate the peptides using C18 StageTips prior to LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_sample_prep Sample Preparation cluster_enrichment Kinase Enrichment cluster_ms_analysis Mass Spectrometry Analysis CTX This compound Immobilization Immobilization CTX->Immobilization Beads Sepharose Beads Beads->Immobilization Incubation Incubation Immobilization->Incubation Cells Cell Culture (e.g., MDA-MB-231) Lysis Cell Lysis Cells->Lysis Lysate Clarified Lysate Lysis->Lysate Lysate->Incubation Washing Washing Incubation->Washing Enriched_Kinases Enriched Kinases on Beads Washing->Enriched_Kinases Digestion On-Bead Digestion Enriched_Kinases->Digestion Peptides Tryptic Peptides Digestion->Peptides LC_MS LC-MS/MS Peptides->LC_MS Data_Analysis Data Analysis & Target ID LC_MS->Data_Analysis

Caption: Experimental workflow for kinome profiling using this compound.

signaling_pathway_identification cluster_input Input cluster_process Process cluster_output Output cluster_interpretation Interpretation CTX_Beads This compound Beads Affinity_Purification Affinity Purification CTX_Beads->Affinity_Purification Cell_Lysate Cell Lysate Cell_Lysate->Affinity_Purification MS_Analysis Mass Spectrometry Affinity_Purification->MS_Analysis Identified_Kinases Identified Kinases MS_Analysis->Identified_Kinases Phospho_Sites Phosphorylation Sites MS_Analysis->Phospho_Sites Pathway_Analysis Signaling Pathway Analysis Identified_Kinases->Pathway_Analysis Phospho_Sites->Pathway_Analysis Target_ID Novel Drug Target Identification Pathway_Analysis->Target_ID

References

Application Notes and Protocols for CTX-0294885 in a Triple-Negative Breast Cancer Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor utilized as a powerful analytical tool for the comprehensive analysis of cellular kinomes.[1][2][3] Its primary application lies in affinity purification of kinases from cell and tissue lysates for subsequent identification and quantification by mass spectrometry. This methodology, known as kinome profiling, facilitates a deeper understanding of signaling networks that are often dysregulated in various diseases, including cancer.[1][3]

These application notes provide a detailed overview of the use of this compound in the context of a well-established triple-negative breast cancer (TNBC) model, the MDA-MB-231 cell line. The protocols outlined below are based on the foundational study by Zhang et al. (2013), which characterized this compound as an effective affinity reagent for kinome profiling.[4]

Application in a Triple-Negative Breast Cancer Model

The primary and most extensively documented application of this compound is in the characterization of the kinome of the human basal breast cancer cell line MDA-MB-231.[1][2][5] This cell line is a widely used model for triple-negative breast cancer, an aggressive subtype with limited targeted therapy options. By employing this compound-based affinity purification followed by mass spectrometry, researchers have successfully identified a significant portion of the expressed kinome in these cells, including kinases that were not captured by previously existing inhibitors.[4][6]

A key finding from the use of this compound in the MDA-MB-231 model was the successful capture of all members of the AKT family of kinases.[1][4] The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including TNBC. The ability of this compound to enrich for the entire AKT family underscores its utility in studying key oncogenic signaling pathways.

While the primary application has been in cancer research, this compound is suggested to be a valuable reagent for studying other diseases where kinase signaling plays a crucial role, such as inflammation and diabetes.[1][3] However, detailed applications in specific models for these diseases are not as extensively documented as its use in the MDA-MB-231 cancer model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the kinome profiling experiments using this compound in the MDA-MB-231 cell line, as reported by Zhang et al. (2013).

Table 1: Kinase Identification using this compound

ParameterValueReference
Total Protein Kinases Identified from MDA-MB-231 cells235[1][4]
Kinases Identified from TiO₂ Enrichment for Phosphopeptides179[1]
High-Confidence Phosphosites Identified on 183 Kinases799[4]

Table 2: Enhanced Kinome Coverage with a Combination of Inhibitors

Inhibitor(s)Number of Kinases IdentifiedReference
This compound alone235[4]
Mixture of three other kinase inhibitorsNot specified
This compound combined with three other kinase inhibitors261[4][6]

Experimental Protocols

The following are detailed protocols for the application of this compound in kinome profiling of the MDA-MB-231 triple-negative breast cancer cell line.

Protocol 1: Preparation of this compound-Coupled Sepharose Beads

This protocol describes the covalent coupling of this compound to Sepharose beads to create the affinity matrix for kinase enrichment.

Materials:

  • This compound

  • ECH Sepharose 4B beads

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Ethanolamine

  • Wash buffers (e.g., PBS)

Procedure:

  • Wash ECH Sepharose 4B beads with DMF.

  • Dissolve this compound in DMF.

  • Activate the Sepharose beads by incubating with EDC and NHS in DMF.

  • Add the dissolved this compound to the activated beads and incubate to allow for covalent coupling.

  • Quench the reaction and block any remaining active sites by incubating with ethanolamine.

  • Wash the beads extensively with DMF and then with an appropriate buffer (e.g., PBS) to remove any non-covalently bound inhibitor.

  • Store the this compound-coupled beads in a suitable storage buffer at 4°C.

Protocol 2: Kinase Enrichment from MDA-MB-231 Cell Lysate

This protocol details the procedure for enriching kinases from MDA-MB-231 cell lysates using the prepared this compound-coupled beads.

Materials:

  • MDA-MB-231 cells

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • This compound-coupled Sepharose beads

  • Wash buffer (e.g., high-salt and low-salt buffers)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Culture MDA-MB-231 cells to the desired confluency.

  • Lyse the cells using a suitable lysis buffer on ice.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Determine the protein concentration of the cleared lysate.

  • Incubate a defined amount of cell lysate with the this compound-coupled beads with gentle rotation at 4°C.

  • Wash the beads several times with a series of wash buffers to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

Protocol 3: Mass Spectrometry-Based Kinase Identification

This protocol provides a general workflow for the identification of the enriched kinases using mass spectrometry.

Procedure:

  • Separate the eluted proteins by SDS-PAGE.

  • Perform in-gel digestion of the proteins (e.g., with trypsin).

  • Extract the resulting peptides from the gel.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins (kinases) from the MS/MS data using a suitable database search engine (e.g., Mascot, Sequest) against a human protein database.

Visualizations

Signaling Pathway Diagram

AKT_Signaling_Pathway cluster_ctx This compound Target RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Targets (e.g., GSK3B, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified PI3K/AKT signaling pathway, a key pathway in TNBC.

Experimental Workflow Diagram

Kinome_Profiling_Workflow start MDA-MB-231 Cells lysis Cell Lysis start->lysis lysate Clarified Cell Lysate lysis->lysate enrichment Kinase Enrichment (this compound Beads) lysate->enrichment wash Wash Steps enrichment->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page digestion In-Gel Digestion sds_page->digestion lcms LC-MS/MS Analysis digestion->lcms identification Kinase Identification lcms->identification

Caption: Experimental workflow for kinome profiling using this compound.

References

Application Note: Kinome Profiling Using the Broad-Spectrum Kinase Inhibitor CTX-0294885 and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing CTX-0294885 for Comprehensive Kinase Enrichment and Identification

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and diabetes.[1] The study of the kinome, the complete set of protein kinases in an organism, is crucial for understanding disease mechanisms and developing targeted therapies. This compound is a potent, broad-spectrum kinase inhibitor that has been effectively utilized as an affinity reagent for the large-scale profiling of the human kinome.[1][2][3][4][5][6] This application note details a comprehensive workflow for the enrichment of kinases from cell lysates using this compound-conjugated beads, followed by their identification and quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound has demonstrated the ability to capture a wide array of kinases, notably identifying 235 protein kinases from MDA-MB-231 cells, a human breast cancer cell line.[1][3][4][5][6] A key advantage of this inhibitor is its capacity to capture all members of the AKT family, a feat not achieved by previously utilized kinase capture reagents.[1][3][4][5] When used in combination with other broad-spectrum kinase inhibitors, this compound can significantly expand the coverage of the kinome, enabling the identification of over 260 kinases from a single cell line.[3][4][5] This powerful tool, coupled with advanced proteomic techniques, provides researchers with a robust method to investigate kinome signaling networks and discover novel therapeutic targets.[1][3][4][5]

Principle of the Method

The methodology is based on affinity purification, a technique that leverages the specific binding affinity between a ligand (this compound) and its target proteins (kinases).[7] In this protocol, this compound is immobilized on Sepharose beads to create an affinity matrix. Cell lysates are incubated with these beads, allowing for the selective capture of kinases. Non-specifically bound proteins are removed through a series of stringent wash steps. The enriched kinases are then eluted, prepared for mass spectrometry analysis through enzymatic digestion, and subsequently identified and quantified using LC-MS/MS.[7][8]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of proteins captured by this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_affinity_purification Affinity Purification cluster_ms_prep Sample Preparation for MS cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., MDA-MB-231) cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant incubation Incubation with This compound Beads protein_quant->incubation washing Washing Steps incubation->washing elution Elution of Captured Proteins washing->elution reduction_alkylation Reduction & Alkylation elution->reduction_alkylation tryptic_digest In-solution or In-gel Tryptic Digestion reduction_alkylation->tryptic_digest peptide_cleanup Peptide Desalting (e.g., C18 stage tips) tryptic_digest->peptide_cleanup lc_separation Peptide Separation by LC peptide_cleanup->lc_separation ms_analysis Tandem Mass Spectrometry (MS/MS) lc_separation->ms_analysis database_search Protein Identification (e.g., MaxQuant) ms_analysis->database_search quantification Protein Quantification (Label-free or Labeled) database_search->quantification bioinformatics Bioinformatics Analysis quantification->bioinformatics

Figure 1. Experimental workflow for kinome profiling.

Detailed Protocols

Materials and Reagents
  • This compound-conjugated Sepharose beads

  • Cell line (e.g., MDA-MB-231)

  • Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails)

  • Wash Buffer 1 (e.g., Lysis Buffer with 500 mM NaCl)

  • Wash Buffer 2 (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Elution Buffer (e.g., 0.1 M Glycine pH 2.5 or 2x Laemmli buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • C18 desalting tips

Protocol 1: Cell Lysis and Protein Extraction
  • Culture cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold Lysis Buffer to the cell culture dish and scrape the cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cleared lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Affinity Purification of Kinases
  • Equilibrate the required amount of this compound-conjugated Sepharose beads by washing them three times with Lysis Buffer.

  • Add the cleared cell lysate (containing 1-5 mg of total protein) to the equilibrated beads.

  • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C and discard the supernatant.

  • Wash the beads three times with Wash Buffer 1.

  • Wash the beads twice with Wash Buffer 2.

  • Elute the captured proteins by adding Elution Buffer. For acidic elution, incubate for 10 minutes at room temperature and neutralize immediately with Neutralization Buffer. For SDS-PAGE-based analysis, add 2x Laemmli buffer and boil for 5 minutes.

Protocol 3: Sample Preparation for LC-MS/MS
  • In-solution Digestion:

    • To the eluted and neutralized protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Quench the digestion by adding TFA to a final pH of <3.

  • In-gel Digestion (if proteins are separated by SDS-PAGE):

    • Run the eluted proteins on a 1D SDS-PAGE gel and stain with a mass spectrometry-compatible stain (e.g., Coomassie blue).

    • Excise the entire gel lane or specific bands of interest.

    • Destain the gel pieces, and then perform reduction, alkylation, and in-gel tryptic digestion.

    • Extract the peptides from the gel pieces using ACN and FA.

  • Peptide Desalting:

    • Desalt the digested peptides using C18 desalting tips according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge and resuspend in a solution of 0.1% FA for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis
  • Load the resuspended peptides onto a reversed-phase analytical column (e.g., C18).

  • Separate the peptides using a gradient of increasing organic solvent (e.g., ACN with 0.1% FA).

  • The eluting peptides are ionized by electrospray ionization (ESI) and analyzed by a tandem mass spectrometer.

  • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

Data Analysis and Interpretation

The raw data generated from the LC-MS/MS analysis is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).[3] The MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the corresponding peptides and, subsequently, the proteins.[8][9] For quantitative analysis, either label-free quantification (LFQ) or stable isotope labeling methods can be employed.[10]

Quantitative Data Summary

The following table represents a hypothetical dataset of kinases identified and quantified from a cancer cell line treated with a targeted inhibitor versus a vehicle control, using this compound for enrichment.

Protein AccessionGene SymbolProtein NameFold Change (Treatment/Control)p-value
P31749AKT1RAC-alpha serine/threonine-protein kinase0.450.001
P31751AKT2RAC-beta serine/threonine-protein kinase0.520.003
Q9Y243AKT3RAC-gamma serine/threonine-protein kinase0.610.008
P00533EGFREpidermal growth factor receptor1.120.345
P06213ABL1Abelson murine leukemia viral oncogene homolog 12.890.0005
Q15078BMP2KBMP-2-inducible protein kinase0.980.891
Q86YT4MELKMaternal embryonic leucine zipper kinase3.150.0002
Q9H4A3HIPK2Homeodomain-interacting protein kinase 21.050.763
P78527PRKDCDNA-dependent protein kinase catalytic subunit0.880.412

Signaling Pathway Visualization

A common application of kinome profiling is to understand how specific signaling pathways are altered under different conditions. Below is a hypothetical representation of a signaling pathway involving some of the kinases identified.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ABL1 ABL1 EGFR->ABL1 Activates AKT_family AKT Family ABL1->AKT_family Activates MELK MELK AKT_family->MELK Inhibits Transcription_Factors Transcription Factors MELK->Transcription_Factors Phosphorylates

Figure 2. A hypothetical signaling pathway.

Conclusion

The use of this compound as an affinity reagent provides a powerful and effective method for the enrichment and subsequent LC-MS/MS analysis of the human kinome. This approach allows for the identification and quantification of a large number of kinases, facilitating a deeper understanding of cellular signaling networks in both normal and diseased states. The detailed protocols and data analysis workflow presented here serve as a valuable resource for researchers in drug discovery and molecular biology.

References

Troubleshooting & Optimization

Technical Support Center: CTX-0294885 for Enhanced Kinase Capture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CTX-0294885 for improving kinase capture efficiency. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful kinome profiling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve kinase capture?

A1: this compound is a broad-spectrum kinase inhibitor.[1][2] It has been developed into a powerful affinity reagent for mass spectrometry-based kinome profiling.[3][4][5] When immobilized on a solid support, such as Sepharose beads, it can selectively capture a wide range of kinases from cell or tissue lysates.[3][4][5] Its broad specificity allows for the enrichment of a large portion of the expressed kinome, making it a valuable tool for studying kinase signaling networks.[1][3][4]

Q2: How does this compound compare to other broad-spectrum kinase inhibitors?

A2: this compound has demonstrated superior kinome coverage compared to many other single inhibitors. Notably, it can capture all members of the AKT family, which were not previously identified using other kinase capture reagents alone.[1][4][5] When used in combination with other inhibitors like Purvalanol B, SU6668, and VI16832, it significantly increases the number of identified kinases, providing one of the largest kinome coverages from a single cell line reported to date.[3][4][5]

Q3: What is the mechanism of kinase capture using this compound?

A3: The kinase capture process relies on the principle of affinity purification in a competitive binding assay.[6] this compound is covalently attached to beads (often referred to as "kinobeads"). When a cell lysate is incubated with these beads, kinases that bind to this compound are captured. To identify the specific targets of a free inhibitor compound, the lysate is pre-incubated with the compound of interest before adding the this compound beads. The free compound competes with the immobilized this compound for binding to its target kinases. The captured kinases are then identified and quantified using mass spectrometry.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Kinase Yield Insufficient protein concentration in the lysate.Ensure the starting protein concentration is adequate (typically >1 mg/mL).
Inefficient cell lysis.Optimize the lysis buffer with appropriate detergents and mechanical disruption (e.g., sonication).
Suboptimal binding conditions.Adjust incubation times and temperatures. Ensure proper mixing during incubation.
High Background/Non-specific Binding Insufficient washing of beads.Increase the number and stringency of wash steps after kinase capture.
Hydrophobic interactions with the beads.Include a low concentration of a non-ionic detergent in the wash buffers.
Presence of highly abundant, "sticky" proteins.Consider a pre-clearing step with unconjugated beads before adding the this compound beads.
High Variability Between Replicates Inconsistent sample handling.Ensure precise and consistent pipetting, especially for lysate volumes and bead slurries.
Incomplete bead resuspension.Thoroughly vortex the bead slurry before each aspiration.
Variations in mass spectrometry analysis.Standardize MS parameters and ensure the instrument is properly calibrated and performing optimally.
Incomplete Kinome Coverage Low expression levels of certain kinases in the sample.Use a larger amount of starting material or choose a cell line with higher expression of target kinases.
This compound may not bind all kinases with high affinity.For broader coverage, consider using a combination of different kinobeads, including this compound.[3][4][5]

Quantitative Data Summary

The following tables summarize the kinase capture efficiency of this compound as reported in key studies.

Table 1: Kinase Capture from MDA-MB-231 Cells

Reagent(s) Number of Protein Kinases Identified Reference
This compound alone235[1][3][4][5]
Mixture of 4 inhibitors (including this compound)261[3][4][5]

Table 2: Phosphosite Identification from MDA-MB-231 Cells

Reagent(s) Number of High-Confidence Phosphosites Identified Number of Kinases with Phosphosites Reference
Mixture of 4 inhibitors (including this compound)799183[3][4][5]

Experimental Protocols

Protocol 1: Kinase Enrichment using this compound-Coupled Beads

This protocol outlines the general steps for capturing kinases from a cell lysate using this compound-conjugated Sepharose beads.

Materials:

  • This compound-conjugated Sepharose beads

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors)

  • Wash buffer (e.g., cell lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., 2x LDS sample buffer)

  • Cultured cells or tissue sample

Procedure:

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in ice-cold lysis buffer.

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Bead Equilibration: Wash the this compound-conjugated beads with lysis buffer.

  • Kinase Capture: Incubate the cleared lysate with the equilibrated beads for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured kinases from the beads by adding elution buffer and heating.

  • Downstream Analysis: The eluted proteins are now ready for downstream analysis, such as SDS-PAGE and mass spectrometry.

Protocol 2: Competition Binding Assay

This protocol is for identifying the specific kinase targets of a free inhibitor compound.

Procedure:

  • Cell Lysis and Quantification: Prepare the cell lysate as described in Protocol 1.

  • Inhibitor Incubation: Aliquot the cell lysate and add the free inhibitor compound at various concentrations (and a vehicle control, e.g., DMSO). Incubate for a defined period (e.g., 30-60 minutes) at 4°C.

  • Kinase Capture: Add equilibrated this compound-conjugated beads to each lysate/inhibitor mixture. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing and Elution: Wash the beads and elute the captured proteins as described in Protocol 1.

  • Analysis: Analyze the eluted proteins by quantitative mass spectrometry. The abundance of a specific kinase will decrease in the presence of a competing free inhibitor, allowing for the determination of binding affinity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_capture Kinase Capture cluster_analysis Analysis cell_lysis Cell Lysis clarification Lysate Clarification cell_lysis->clarification quantification Protein Quantification clarification->quantification incubation Incubation with This compound Beads quantification->incubation washing Washing incubation->washing elution Elution washing->elution mass_spec Mass Spectrometry elution->mass_spec data_analysis Data Analysis mass_spec->data_analysis

Caption: General workflow for kinase capture using this compound beads.

competition_binding cluster_lysate_prep Lysate Preparation cluster_competition Competition cluster_capture Capture cluster_analysis Analysis lysate Cell Lysate free_inhibitor Add Free Inhibitor (Test Compound) lysate->free_inhibitor incubation_inhibitor Incubate free_inhibitor->incubation_inhibitor ctx_beads Add this compound Beads incubation_inhibitor->ctx_beads incubation_beads Incubate ctx_beads->incubation_beads wash_elute Wash and Elute incubation_beads->wash_elute ms_analysis Quantitative MS wash_elute->ms_analysis

Caption: Workflow for a competition binding assay to identify inhibitor targets.

signaling_concept cluster_cell Cellular Context cluster_pathway Signaling Cascade cluster_capture_logic Kinase Capture with this compound extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B (e.g., AKT) kinase1->kinase2 ctx_beads This compound Beads kinase1->ctx_beads kinase3 Kinase C kinase2->kinase3 kinase2->ctx_beads substrate Substrate Protein kinase3->substrate kinase3->ctx_beads cellular_response Cellular Response substrate->cellular_response Phosphorylation captured_kinases Captured Kinases (A, B, C, etc.) ctx_beads->captured_kinases Affinity Binding

Caption: Conceptual diagram of kinase capture from a signaling pathway.

References

Technical Support Center: CTX-0294885-Based Affinity Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using CTX-0294885 for affinity purification of kinases.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based affinity purification experiments.

Low Yield of Target Kinases

Question: I am observing a low yield of my target kinases after elution. What are the potential causes and solutions?

Answer:

Several factors can contribute to a low yield of target kinases. Consider the following possibilities and troubleshooting steps:

  • Inefficient Coupling of this compound to the Resin:

    • Cause: The coupling reaction of this compound to the sepharose beads may be incomplete.

    • Solution: Ensure that the coupling chemistry (e.g., NHS-ester chemistry) is performed under optimal conditions, including appropriate pH and temperature. Verify the coupling efficiency by measuring the amount of unbound this compound in the supernatant after the reaction.

  • Suboptimal Cell Lysis and Sample Preparation:

    • Cause: Incomplete cell lysis can result in a lower concentration of kinases in the lysate available for binding.

    • Solution: Use a lysis buffer that is effective for your cell type and ensures the release of kinases. Sonication or other mechanical disruption methods may be necessary. Always include protease and phosphatase inhibitors in your lysis buffer to prevent degradation of your target proteins.

  • Insufficient Incubation Time or Temperature:

    • Cause: The binding of kinases to the this compound beads is a time- and temperature-dependent process.

    • Solution: Increase the incubation time of the cell lysate with the beads (e.g., overnight at 4°C) to allow for sufficient binding. Gentle agitation during incubation can also improve binding efficiency.

  • Competition from ATP in the Lysate:

    • Cause: this compound is an ATP-competitive inhibitor. High concentrations of endogenous ATP in the cell lysate can compete with the beads for kinase binding.

    • Solution: Consider including apyrase in your lysis buffer to deplete endogenous ATP, or perform a buffer exchange step on your lysate before incubation with the beads.

High Background/Non-specific Binding

Question: My final eluate contains many non-specifically bound proteins. How can I reduce this background?

Answer:

High background is a common issue in affinity purification. Here are some strategies to minimize non-specific binding:

  • Inadequate Washing Steps:

    • Cause: Insufficient or overly stringent washing can lead to high background or loss of target proteins, respectively.

    • Solution: Optimize your wash buffer composition and the number of washes. Start with a wash buffer similar to your binding buffer and consider adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or NP-40). A step-wise wash with increasing salt concentration (e.g., 150 mM to 500 mM NaCl) can also be effective.

  • Hydrophobic or Ionic Interactions:

    • Cause: Non-specific binding can be mediated by hydrophobic or ionic interactions between proteins and the beads or the this compound molecule itself.

    • Solution: In addition to detergents and salt, consider adding other blocking agents to your binding and wash buffers, such as bovine serum albumin (BSA) or salmon sperm DNA.

Inefficient Elution

Question: I am having trouble eluting my bound kinases from the this compound beads. What elution conditions should I try?

Answer:

Efficient elution requires disrupting the interaction between the kinases and this compound.

  • Suboptimal Elution Buffer:

    • Cause: The elution buffer may not be strong enough to displace the bound kinases.

    • Solution:

      • Competitive Elution: Since this compound is a broad-spectrum kinase inhibitor, a high concentration of a different, soluble broad-spectrum kinase inhibitor or a high concentration of ATP/ADP can be used for competitive elution.

      • pH Shift: Lowering the pH of the elution buffer (e.g., using 0.1 M glycine, pH 2.5-3.0) can disrupt the binding. Remember to neutralize the eluate immediately with a buffering agent (e.g., 1 M Tris, pH 8.0).

      • Denaturing Elution: For applications like mass spectrometry, elution with a denaturing agent like SDS (in Laemmli buffer) is effective.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a bisaniline pyrimidine that acts as a broad-spectrum kinase inhibitor.[1] Its primary application in research is as an affinity reagent for the enrichment and profiling of the kinome (the complete set of protein kinases in an organism) from cell lysates, often followed by analysis with mass spectrometry.[2][3]

Q2: What is the binding specificity of this compound?

A2: this compound has a broad specificity and can bind to a large number of kinases from different families.[2][4] In studies with MDA-MB-231 breast cancer cells, it was shown to capture 235 different kinases, including all members of the AKT family.[3][4][5]

Q3: How should this compound and the coupled beads be stored?

A3: The solid form of this compound should be stored at -20°C for up to one year, or at -80°C for up to two years.[5] Once coupled to sepharose beads, the resin should be stored in a buffer containing a bacteriostatic agent (e.g., sodium azide) at 4°C. Avoid freezing the beads.

Q4: What are recommended starting conditions for a this compound affinity purification experiment?

A4: A good starting point is to incubate 1-5 mg of cell lysate protein with 20-50 µL of this compound-coupled beads overnight at 4°C with gentle rotation. The binding buffer should be a standard lysis buffer (e.g., Tris-buffered saline) with protease and phosphatase inhibitors. Wash the beads 3-5 times with a wash buffer containing a mild detergent before elution.

Quantitative Data

Table 1: Kinase Capture Performance of this compound

Cell LineNumber of Kinases IdentifiedReference
MDA-MB-231235[3][4][5]
MDA-MB-231 (in combination with 3 other inhibitors)261[2][3][6]

Table 2: IC50 Values of this compound for Selected Kinases

KinaseIC50 (nM)Reference
FLT31[4]
Src2[4]
JAK23[4]
VEGFR33[4]
FAK4[4]
Aurora kinase A18[4]
JAK328[4]

Experimental Protocols

General Protocol for this compound-Based Affinity Purification

  • Preparation of this compound-Coupled Beads:

    • This compound, a bisanilino pyrimidine, can be covalently coupled to NHS-activated Sepharose beads.[2] The specific protocol for coupling will depend on the manufacturer of the beads.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Binding:

    • Incubate the desired amount of cell lysate with the this compound-coupled beads. A typical starting point is 1-5 mg of lysate per 20-50 µL of bead slurry.

    • Incubate overnight at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes).

    • Remove the supernatant and wash the beads 3-5 times with 1 mL of wash buffer (e.g., lysis buffer with 0.1% Tween-20).

  • Elution:

    • For Mass Spectrometry: Add 2x Laemmli sample buffer to the beads and boil for 5-10 minutes. The supernatant is now ready for SDS-PAGE.

    • For Activity Assays (Native Elution): Elute with a buffer containing a high concentration of a competing kinase inhibitor or by changing the pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_wash Washing cluster_elution Elution & Analysis start Start lysis Cell Lysis & Lysate Clarification start->lysis binding Incubate Lysate with Beads lysis->binding beads This compound Bead Equilibration beads->binding wash Wash Beads to Remove Non-specific Binders binding->wash elution Elute Bound Kinases wash->elution analysis Downstream Analysis (e.g., MS) elution->analysis

Caption: Experimental workflow for this compound-based affinity purification.

troubleshooting_tree cluster_low_yield Low Yield cluster_high_bg High Background cluster_no_elution No/Poor Elution issue Problem Encountered ly1 Check Coupling Efficiency issue->ly1 Low Yield ly2 Optimize Lysis Buffer issue->ly2 Low Yield ly3 Increase Incubation Time issue->ly3 Low Yield hb1 Optimize Wash Steps issue->hb1 High Background hb2 Add Blocking Agents issue->hb2 High Background hb3 Increase Salt/Detergent issue->hb3 High Background ne1 Use Competitive Elution issue->ne1 Poor Elution ne2 Try pH Elution issue->ne2 Poor Elution ne3 Use Denaturing Elution issue->ne3 Poor Elution

Caption: Troubleshooting decision tree for common affinity purification issues.

kinome_coverage cluster_kinases Kinome ctx This compound k1 Kinase 1 ctx->k1 binds k2 Kinase 2 ctx->k2 binds k3 ... ctx->k3 binds kn Kinase N ctx->kn binds akt AKT Family ctx->akt binds

Caption: Broad-spectrum inhibition by this compound for extensive kinome coverage.

References

CTX-0294885 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CTX-0294885. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a novel bis-anilino pyrimidine compound that functions as a broad-spectrum kinase inhibitor.[1][2] Its primary application is in mass spectrometry-based kinome profiling, where it serves as a powerful affinity reagent to capture and identify a wide range of protein kinases from cell lysates.[1][2][3] It has been shown to capture 235 kinases from MDA-MB-231 cells, including all members of the AKT family.[1][3][4] This makes it a valuable tool for studying kinase signaling networks in various diseases like cancer, inflammation, and diabetes.[4]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q3: What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound in DMSO should be stored under the following conditions to ensure stability:

  • -80°C: for up to 2 years[4]

  • -20°C: for up to 1 year[4]

It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: How do I prepare working solutions of this compound in aqueous buffers?

Due to the hydrophobic nature of many kinase inhibitors, it is recommended to first prepare a high-concentration stock solution in DMSO. This stock can then be diluted into your aqueous experimental buffer. To minimize precipitation, the final concentration of DMSO in the aqueous solution should be kept as low as possible, typically below 1%. It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and thorough mixing.

Solubility in Experimental Buffers

Quantitative data on the solubility of this compound in common experimental buffers such as PBS, Tris-HCl, or HEPES is not extensively available in the public domain. The solubility will be dependent on the final concentration of the compound, the pH and composition of the buffer, and the percentage of co-solvents like DMSO.

General Recommendations for Enhancing Aqueous Solubility:

  • pH Adjustment: For weakly basic compounds, lowering the pH of the buffer can increase solubility.

  • Use of Co-solvents: For in vivo applications, co-solvents such as PEG300, Tween-80, and SBE-β-CD have been used.[4]

  • Sonication and Heating: If precipitation occurs upon dilution, gentle warming and/or sonication can aid in dissolution.[4]

Table 1: Solubility of this compound in Various Solvents (for Stock and In Vivo Formulations)

Solvent/FormulationSolubilityNotes
DMSO≥ 88 mg/mL (200.94 mM)Use fresh, moisture-free DMSO.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.71 mM)Clear solution. Prepare fresh for in vivo use.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.71 mM)Clear solution. Prepare fresh for in vivo use.[4]

Note: "≥" indicates that the saturation point was not reached at this concentration.

Stability in Experimental Buffers

General Recommendations for Ensuring Stability:

  • Prepare fresh working solutions in aqueous buffers for each experiment.

  • Avoid prolonged storage of aqueous solutions.

  • Protect solutions from light, especially if the compound has known photosensitivity.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

  • Potential Cause: The aqueous solubility limit of the compound has been exceeded.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Reduce the final concentration of this compound in your assay.

    • Increase DMSO Concentration: Slightly increase the final percentage of DMSO in your working solution (be mindful of your system's tolerance to DMSO, typically ≤ 0.5% in cell-based assays).

    • Optimize Dilution Method: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing.

    • Gentle Heating/Sonication: If precipitation persists, gently warm the solution (e.g., to 37°C) or use a bath sonicator for a short period.

    • Buffer Composition: High ionic strength buffers (e.g., high concentration phosphate buffers) can sometimes decrease the solubility of hydrophobic compounds. Consider using a lower concentration buffer or an organic buffer like HEPES or Tris.

Issue 2: Inconsistent or lower-than-expected activity in kinase assays.

  • Potential Cause 1: Inaccurate concentration of the active compound due to precipitation.

  • Solution: Visually inspect your working solutions for any signs of precipitation before each use. If precipitation is observed, prepare a fresh solution using the troubleshooting steps above.

  • Potential Cause 2: Degradation of the compound in the stock or working solution.

  • Solution:

    • Ensure that the DMSO stock solution has been stored correctly at -20°C or -80°C and protected from light.

    • Prepare fresh aqueous working solutions for each experiment. Avoid using aqueous solutions that have been stored.

    • To confirm the integrity of your stock, consider obtaining a fresh vial of the compound.

  • Potential Cause 3: Suboptimal assay conditions.

  • Solution:

    • ATP Concentration: If this compound is an ATP-competitive inhibitor, its apparent potency (IC50) will be affected by the ATP concentration in the assay. Ensure you are using a consistent and appropriate ATP concentration.

    • Enzyme and Substrate Concentrations: Verify that the concentrations of your kinase and substrate are optimal for the assay.

    • Buffer Components: Ensure that the buffer components (e.g., detergents, salts) are compatible with both the enzyme and the inhibitor.

Experimental Protocols & Workflows

Experimental Workflow for Kinome Profiling

The following diagram illustrates a general workflow for using this compound in a kinome profiling experiment.

G cluster_prep Sample Preparation cluster_capture Kinase Capture cluster_analysis Analysis cell_lysis Cell Lysis (e.g., HEPES-NaOH buffer) protein_quant Protein Quantification cell_lysis->protein_quant incubation Incubation of Lysate with this compound-conjugated beads protein_quant->incubation washing Washing Steps (to remove non-specific binders) incubation->washing elution Elution of Bound Kinases washing->elution digestion Protein Digestion (e.g., Trypsin) elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Kinase Identification & Quantification) lc_ms->data_analysis

Caption: A generalized workflow for kinome profiling using this compound.

Signaling Pathway: Inhibition of the PI3K/AKT Pathway

This compound is known to capture all members of the AKT kinase family, which are central nodes in the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.

G growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt recruits & activates downstream Downstream Effectors (e.g., mTOR, GSK3, FOXO) akt->downstream phosphorylates cellular_response Cell Growth, Proliferation, Survival downstream->cellular_response ctx This compound ctx->akt inhibits

Caption: this compound inhibits the AKT kinases in the PI3K/AKT pathway.

References

minimizing background noise in CTX-0294885 mass spec data

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support hub for mass spectrometry analysis of CTX-0294885. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background noise in your mass spectrometry data, ensuring high-quality, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in LC-MS analysis of small molecules like this compound?

A: Background noise in LC-MS can be classified into two main categories: chemical and electronic.[1]

  • Chemical Noise: This is due to unwanted, ionizable molecules entering the mass spectrometer. Key sources include:

    • Contaminated solvents, additives, or water.[2][3]

    • Leachates from plastic tubing, well plates, and containers (e.g., plasticizers).[1][2]

    • Detergents or residues from improperly cleaned glassware.[2]

    • Carryover from previous analyses.[1]

    • Column bleed, where the stationary phase of the LC column degrades and elutes.[4]

    • Environmental contaminants from the lab air, such as siloxanes.[1]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer and typically appears as a consistent, random fluctuation in the baseline.[1]

Q2: My baseline is consistently high across the entire chromatogram. What should I investigate first?

A: A consistently high baseline is often indicative of a contamination issue. The most straightforward first step is to check your mobile phase.[1] Prepare a fresh batch using high-purity, LC-MS grade solvents and additives, preferably from new bottles. If the issue persists after changing the mobile phase, the contamination may be present within the LC system itself.[1][3]

Q3: How can I differentiate between noise originating from the LC system versus the MS system?

A: To isolate the source of the noise, you can perform a simple diagnostic test. Infuse the mobile phase directly into the mass spectrometer, bypassing the LC column. If the background noise remains high, the source of contamination is likely in the mobile phase, solvent lines, or the MS source itself. If the noise level drops significantly, the contamination is likely originating from the injector, autosampler, or the LC column.

Q4: Can instrument settings be optimized to reduce background noise?

A: Yes, optimizing ion source parameters is crucial. Adjusting settings like the cone voltage or cone gas flow can help reduce interfering ions and improve the signal-to-noise ratio (S/N).[5] For instance, increasing the cone gas flow can help desolvate ions more effectively and prevent the formation of solvent clusters that contribute to background noise. Similarly, adjusting the cone voltage can sometimes break up molecules that form dimers and contribute to a high baseline.[5]

Q5: What is "matrix effect" and how can it contribute to background noise?

A: The matrix effect occurs when components in the sample matrix (e.g., plasma, tissue homogenate) interfere with the ionization of the target analyte, this compound.[2][4] This can lead to ion suppression (decreased signal) or enhancement. These interfering matrix components can also contribute to a higher baseline noise, making it harder to detect the analyte of interest, especially at low concentrations.[4] Effective sample preparation is key to minimizing matrix effects.[2]

Troubleshooting Guide: High Background Noise

If you are experiencing high background noise in your this compound analysis, follow this step-by-step guide to identify and resolve the issue.

Problem: High, noisy baseline observed in the chromatogram, obscuring the analyte peak.

Step 1: Assess the Mobile Phase

  • Action: Prepare fresh mobile phases (A and B) using unopened, LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate).[6] Use ultrapure water from a reliable purification system.[2]

  • Rationale: Solvents are a common source of contamination that can introduce background ions.[6][7]

Step 2: Isolate the Source of Contamination (LC vs. MS)

  • Action: Disconnect the column and use a union to connect the injector directly to the MS. Run a blank injection (injecting mobile phase).

  • Rationale: This helps determine if the contamination is coming from the LC system (column, autosampler) or the MS and solvent delivery system.

Step 3: Clean the LC System

  • Action: If the noise is attributed to the LC, flush the entire system with a strong solvent wash sequence. A typical sequence is running 100% isopropanol, followed by 100% methanol, and then re-equilibrating with your initial mobile phase.

  • Rationale: This removes contaminants that may have accumulated in the tubing, pump, and injector.[8]

Step 4: Evaluate the Analytical Column

  • Action: If the background noise persists, it may be due to column contamination.[1] First, try washing the column according to the manufacturer's guidelines. If this is not effective, replace it with a new column.

  • Rationale: Contaminants can build up on the column from previous injections, leading to high background and carryover.[4]

Step 5: Optimize MS Source Conditions

  • Action: Systematically adjust ion source parameters. For example, perform a cone gas flow study, increasing the flow rate from a low to a high value (e.g., 150 L/hr to 500 L/hr) and monitor the effect on the baseline noise.

  • Rationale: Optimizing gas flows and voltages can improve desolvation and reduce the formation of non-analyte cluster ions, thereby lowering the background noise.

Step 6: Implement Background Subtraction in Data Analysis

  • Action: Use the background subtraction feature in your mass spectrometry software.[9] This typically involves selecting a noise region of the chromatogram (where no peaks are eluting) and subtracting that average spectrum from the analyte's spectrum.[10]

  • Rationale: This post-acquisition technique can help to "clean up" the spectrum of your target analyte, improving identification and quantification.[9][11]

Data Presentation

The following table summarizes common contaminants observed in mass spectrometry and their likely sources.

m/z (Da)Common Name/ClassLikely Source(s)
149, 167, 279PhthalatesPlasticizers from labware, tubing, solvent bottles
45Formic acid clusterMobile phase additive
60Acetic acidMobile phase additive
118Triethylamine (TEA)Mobile phase modifier
207, 281, 355Polydimethylsiloxane (PDMS)Column bleed, septa, lab air
445ErucamideSlip agent in polypropylene plastics
Series (44 Da apart)Polyethylene glycol (PEG)Surfactants, detergents, drug formulations
Experimental Protocols
Protocol 1: LC System Flush for Contamination Removal

Objective: To remove accumulated contaminants from the LC pump, lines, and injector.

Materials:

  • LC-MS Grade Isopropanol

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Your standard mobile phases (A and B)

Procedure:

  • Remove the analytical column and replace it with a union.

  • Direct the flow from the union to a waste container.

  • Place all solvent lines (A1, A2, B1, B2, etc.) into a bottle containing 100% isopropanol.

  • Purge each pump line for 5-10 minutes to ensure the solvent has been fully replaced.

  • Set the pump to flow at a low rate (e.g., 0.2 mL/min) with 100% isopropanol for 1-2 hours.

  • Replace the isopropanol with 100% methanol and repeat the purge and flush steps.

  • Replace the methanol with LC-MS grade water and repeat.

  • Finally, return the solvent lines to your fresh mobile phases.

  • Purge the pump lines with the correct mobile phases.

  • Equilibrate the system with your initial gradient conditions until the pressure and baseline are stable.

  • Run a blank gradient to confirm the background noise has been reduced before reconnecting the column.

Protocol 2: Protein Precipitation for Sample Clean-up

Objective: To remove proteins and other macromolecules from a biological matrix (e.g., plasma) to reduce matrix effects and background noise.

Materials:

  • Biological sample (e.g., plasma containing this compound)

  • Ice-cold acetonitrile with 1% formic acid

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Clean collection tubes

Procedure:

  • Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile with 1% formic acid to the sample tube (a 3:1 solvent-to-sample ratio).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubate the mixture on ice for 10 minutes.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant (the clear liquid) and transfer it to a new, clean tube for LC-MS analysis. Avoid disturbing the protein pellet.

  • The sample is now ready for injection.

Visualizations

Logical Workflow for Troubleshooting

TroubleshootingWorkflow start High Background Noise Detected check_mobile_phase Prepare Fresh Mobile Phase start->check_mobile_phase noise_persists1 Noise Persists? check_mobile_phase->noise_persists1 isolate_source Isolate Source: LC vs. MS noise_persists1->isolate_source Yes resolved Problem Resolved noise_persists1->resolved No lc_issue Noise from LC isolate_source->lc_issue LC ms_issue Noise from MS/Solvents isolate_source->ms_issue MS clean_lc Flush LC System lc_issue->clean_lc ms_issue->check_mobile_phase noise_persists2 Noise Persists? clean_lc->noise_persists2 check_column Check/Replace Column optimize_ms Optimize MS Source Parameters check_column->optimize_ms noise_persists2->check_column Yes noise_persists2->resolved No data_analysis Use Background Subtraction optimize_ms->data_analysis data_analysis->resolved

Caption: A logical workflow for troubleshooting high background noise in mass spectrometry data.

Hypothetical Signaling Pathway for this compound

SignalingPathway CTX This compound Receptor Tyrosine Kinase Receptor (TKR) CTX->Receptor Inhibits P1 GRB2/SOS Receptor->P1 P2 RAS P1->P2 P3 RAF P2->P3 P4 MEK P3->P4 P5 ERK P4->P5 Response Cellular Response (e.g., Proliferation, Survival) P5->Response

Caption: Hypothetical signaling pathway showing this compound as a Tyrosine Kinase inhibitor.

References

Technical Support Center: CTX-0294885 Affinity-Based Kinase Capture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the elution of kinases bound to the broad-spectrum kinase inhibitor, CTX-0294885.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for kinase enrichment?

This compound is a novel bis-anilino pyrimidine that functions as a broad-spectrum kinase inhibitor.[1][2][3][4] It has been developed into a Sepharose-supported affinity reagent for the capture and enrichment of a wide range of kinases from cell lysates.[2][3][4][5][6] This powerful tool allows for the analysis of kinome signaling networks, which can aid in the research of various diseases, including cancer, inflammation, and diabetes.[7][8] this compound has been shown to capture 235 protein kinases from MDA-MB-231 cells, including all members of the AKT family.[2][3][9][7][8]

Q2: What are the general principles for eluting kinases from a this compound affinity matrix?

Elution of kinases from a this compound affinity matrix involves disrupting the non-covalent interactions between the kinases and the immobilized inhibitor. This is typically achieved by changing the buffer conditions to decrease the binding affinity. Common strategies include:

  • pH Shift: Lowering the pH of the elution buffer is a widely used method to dissociate protein-ligand interactions.[10][11][12]

  • Competitive Elution: Introducing a soluble competing agent that has a higher affinity for the kinase active site than this compound can displace the bound kinases.

  • Chaotropic Agents: Increasing the concentration of salts like NaCl or using chaotropic agents can disrupt the interactions holding the kinase to the ligand.[11][12]

  • Denaturing Conditions: In cases where retaining kinase activity is not critical, denaturing agents can be used for elution.

The optimal elution condition is a balance between achieving a high yield of the target kinase and preserving its biological activity.[11][12]

Q3: Can I reuse the this compound affinity resin?

The reusability of the affinity resin depends on the elution method employed. Harsh elution conditions, such as the use of strong denaturants, may irreversibly damage the immobilized this compound or the support matrix. If gentle elution methods are used, such as mild pH shifts or competitive elution, the resin may be regenerated and reused. It is recommended to thoroughly wash and re-equilibrate the column with binding buffer after each use.

Troubleshooting Guide

This guide addresses common issues encountered during the elution of kinases from a this compound affinity matrix.

Problem Possible Cause Suggested Solution
Low or No Elution of Target Kinase Elution conditions are too mild. Increase the stringency of the elution buffer. If using a pH shift, try a lower pH. If using a competitive eluent, increase its concentration.
Kinase is very tightly bound to this compound. Employ a stronger elution method, such as using a denaturing agent, if downstream applications permit.
Precipitation of the kinase on the column. Modify the elution buffer to include stabilizing agents like glycerol or non-ionic detergents.
Eluted Kinase Shows Low Activity Elution conditions are too harsh. Use a gentler elution method. For low pH elution, immediately neutralize the collected fractions with a high pH buffer like 1M Tris-HCl, pH 8.5.[10][11][12]
Kinase is inherently unstable. Perform all purification steps at 4°C and include protease inhibitors in all buffers.
Broad Elution Peak Slow dissociation of the kinase from the resin. Try a step-wise elution with increasing concentrations of the eluting agent. Alternatively, pause the flow during elution to allow more time for dissociation.
Non-specific binding of the kinase to the matrix. Include a low concentration of non-ionic detergent or salt in the wash and elution buffers to minimize non-specific interactions.
Contaminating Proteins in the Eluate Insufficient washing of the column. Increase the volume and/or stringency of the wash buffer. Include a low concentration of salt or detergent in the wash buffer.
Non-specific binding of proteins to the resin. Pre-clear the cell lysate with unconjugated Sepharose beads before applying it to the this compound column.

Experimental Protocols

Protocol 1: General Affinity Purification of Kinases using this compound-Sepharose

This protocol provides a general workflow for the enrichment of kinases from a cell lysate.

  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Binding:

    • Equilibrate the this compound-Sepharose resin with lysis buffer.

    • Incubate the cleared cell lysate with the equilibrated resin for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the resin extensively with wash buffer (e.g., lysis buffer with a higher salt concentration) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound kinases using an appropriate elution buffer (see table below for options). Collect the eluate in fractions.

  • Neutralization (if applicable):

    • If using a low pH elution buffer, immediately neutralize the collected fractions.

Table 1: Recommended Elution Buffers
Elution Method Buffer Composition Comments
Low pH 0.1 M Glycine-HCl, pH 2.5 - 3.0A commonly used method that is effective for many protein-ligand interactions.[10] Immediate neutralization of the eluate is crucial to preserve protein activity.[10][11][12]
High pH 0.1 M Glycine-NaOH, pH 10.5An alternative to low pH elution, particularly for proteins sensitive to acidic conditions.[11][12]
Competitive Elution Binding buffer containing a high concentration of a soluble kinase inhibitor (e.g., a different broad-spectrum inhibitor or ATP).This is a gentle elution method that can help preserve the native conformation and activity of the kinase. The competitor will need to be removed in a subsequent step.
Chaotropic Agents 2-5 M NaCl or 1-3 M KSCNEffective for disrupting strong interactions, but may lead to some protein denaturation.[11][12]

Visualizations

G cluster_workflow Affinity Purification Workflow lysate Cell Lysate binding Binding to This compound-Sepharose lysate->binding wash Washing binding->wash elution Elution wash->elution unbound Unbound Proteins wash->unbound analysis Downstream Analysis (e.g., MS, Western Blot) elution->analysis

Caption: A schematic of the experimental workflow for kinase enrichment using this compound affinity chromatography.

G cluster_akt_pathway Simplified AKT Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt AKT (Captured by this compound) pip3->akt recruits pdk1->akt phosphorylates downstream Downstream Targets (e.g., mTOR, GSK3β) akt->downstream phosphorylates

Caption: A simplified diagram of the AKT signaling pathway, highlighting AKT as a key kinase captured by this compound.

References

quality control checks for CTX-0294885 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CTX-0294885, a broad-spectrum kinase inhibitor, in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Inhibition of Target Kinase Activity

Question: I am not observing the expected inhibition of my target kinase after treating cells with this compound. What could be the cause?

Answer: Several factors can contribute to a lack of kinase inhibition. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility:

    • Action: Verify the integrity of your this compound stock. Ensure it has been stored correctly at -20°C or -80°C.[1] Prepare a fresh stock solution in an appropriate solvent like DMSO.[2]

    • Tip: To improve solubility, you can briefly sonicate the stock solution. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[2]

  • Inhibitor Concentration and Incubation Time:

    • Action: Perform a dose-response experiment to determine the optimal concentration (IC50) of this compound for your specific cell line and target kinase.

    • Tip: An insufficient incubation time may not allow for complete target engagement. Conduct a time-course experiment to identify the optimal treatment duration.[3]

  • Cell Line Specificity:

    • Action: Confirm that your chosen cell line expresses the target kinase and that the pathway is active.

    • Tip: Different cell lines can have varying sensitivities to the same compound due to genetic differences and expression levels of drug transporters.[2]

Issue 2: High Background or Non-Specific Binding in Kinome Profiling

Question: My mass spectrometry results from kinome profiling experiments using this compound-coupled beads show high background and many non-specifically bound proteins. How can I improve the specificity?

Answer: High background can obscure the identification of true kinase targets. The following steps can help enhance the specificity of your affinity purification:

  • Washing Steps:

    • Action: Increase the number and stringency of your wash steps after incubating the cell lysate with the this compound beads.

    • Tip: You can try adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to your wash buffers to reduce non-specific protein interactions.

  • Blocking:

    • Action: Pre-clear the cell lysate by incubating it with unconjugated Sepharose beads before adding the this compound-coupled beads. This will help remove proteins that non-specifically bind to the bead matrix.

  • Protein Input:

    • Action: Optimize the total protein amount used for the pull-down. Too much protein can overload the beads and increase non-specific binding.

    • Tip: A typical starting point is 1-5 mg of total protein per pull-down, but this may need to be optimized for your specific cell type.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a novel, broad-spectrum bis-anilino pyrimidine kinase inhibitor.[4][5] Its primary application is as an affinity reagent for mass spectrometry-based kinome profiling, allowing for the enrichment and identification of a large number of kinases from cell lysates.[4][5] It is a powerful tool for studying kinome signaling networks in various diseases like cancer, inflammation, and diabetes.[1]

Q2: Which kinases are known to be captured by this compound?

A2: this compound has been shown to capture 235 protein kinases from MDA-MB-231 cells.[1][5] Notably, it is capable of capturing all members of the AKT family, which were not previously identified by other broad-spectrum kinase inhibitors.[1][5]

Q3: How should I prepare a stock solution of this compound?

A3: For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as DMSO.[2] For in vivo experiments, a stock solution can be prepared in a mixture of solvents, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, to achieve a suitable concentration.[1]

Q4: Can this compound be used in combination with other kinase inhibitors for kinome profiling?

A4: Yes, combining this compound with other broad-spectrum kinase inhibitors can increase the coverage of the kinome. Studies have shown that adding this compound to a mixture of three other kinase inhibitors increased the number of identified kinases to 261 from a single cell line.[5]

Experimental Protocols

Protocol 1: General Workflow for Kinome Profiling using this compound-Coupled Beads

  • Cell Lysis: Culture cells to 70-80% confluency. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the BCA assay.

  • Affinity Purification:

    • Incubate the desired amount of cell lysate (e.g., 1-5 mg) with this compound-coupled Sepharose beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Perform at least three wash cycles.

  • Elution: Elute the bound kinases from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or in-gel digestion of the eluted proteins with trypsin.

    • Desalt the resulting peptides using a C18 column.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant to identify and quantify the captured kinases.[4]

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should be consistent and non-toxic (e.g., <0.5%).[2]

  • Treatment: Treat the cells with the different concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Add solubilization solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 value using appropriate software.

Data Presentation

Table 1: Kinase Capture Profile of this compound in MDA-MB-231 Cells

Kinase FamilyNumber of Identified KinasesKey Members Identified
AGC30AKT1, AKT2, AKT3, P70S6K
CAMK45CAMK1, CAMK2, DAPK1
CK15CSNK1A1, CSNK1D, CSNK1E
CMGC35CDK1, CDK2, GSK3A, GSK3B
STE20MAP2K1, MAP2K2, MAP3K1
TK55ABL1, EGFR, SRC, YES1
TKL15RAF1, BRAF, MLK1
Other30-
Total 235

This table is a representative summary based on published data.[1][5]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Inconsistent or no inhibitionCompound degradation/solubilityVerify storage, prepare fresh stock, sonicate
Suboptimal concentration/timePerform dose-response and time-course experiments
Cell line insensitivityConfirm target expression and pathway activity
High background in pull-downsInsufficient washingIncrease number and stringency of washes
Non-specific binding to beadsPre-clear lysate with unconjugated beads
Protein overloadOptimize total protein input

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ap Affinity Purification cluster_ms Mass Spectrometry cell_culture 1. Cell Culture lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification incubation 4. Incubation with This compound Beads quantification->incubation washing 5. Washing incubation->washing elution 6. Elution washing->elution digestion 7. Protein Digestion elution->digestion lcms 8. LC-MS/MS Analysis digestion->lcms data_analysis 9. Data Analysis lcms->data_analysis

Caption: Experimental workflow for kinome profiling using this compound.

akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3B) AKT->Downstream Inhibits/Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CTX This compound CTX->AKT Inhibits

Caption: Simplified AKT signaling pathway and the inhibitory action of this compound.

References

dealing with low yield of captured kinases using CTX-0294885

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CTX-0294885, a broad-spectrum kinase inhibitor developed for affinity purification and mass spectrometry-based kinome profiling.[1][2][3][4] This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues, with a specific focus on addressing low yield of captured kinases during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, broad-spectrum, bisanilino pyrimidine-based kinase inhibitor.[1][3][4] It has been immobilized on a solid support (e.g., Sepharose beads) to serve as a high-affinity capture reagent. It binds to the ATP-binding site of a wide range of kinases, allowing for their selective enrichment from complex biological samples like cell lysates.[1][5] This technique is a form of Activity-Based Protein Profiling (ABPP), which uses chemical probes to assess the functional state of enzymes.[6][7] The captured kinases can then be identified and quantified using mass spectrometry.[1]

Q2: I am experiencing a very low yield of captured kinases. What are the most common causes?

A2: Low yield is a frequent issue in affinity purification experiments and can stem from multiple factors.[8] The most common causes include:

  • Inefficient Cell Lysis: If cells are not completely lysed, many kinases will remain inaccessible to the capture reagent.[8][9]

  • Suboptimal Binding Conditions: Incorrect pH, salt concentration, or the presence of competing molecules in your lysis buffer can inhibit the binding of kinases to the this compound beads.[10]

  • Protein Degradation: Kinases can be degraded by proteases released during cell lysis.[9]

  • Insufficient Incubation Time: The binding between the kinases and the capture reagent may not have reached equilibrium.[8]

  • Issues with the Capture Reagent: The this compound beads may have reduced binding capacity due to improper storage or handling.

Q3: How much protein lysate should I use for a standard kinase capture experiment?

A3: The optimal amount of lysate depends on the expression levels of your kinases of interest and the binding capacity of the beads. As a starting point, for a cell line like MDA-MB-231, researchers have successfully identified over 200 kinases using large-scale affinity purification.[1][3][4] We recommend starting with 1-5 mg of total protein lysate per pulldown and optimizing from there.

Q4: Can endogenous ATP in the lysate interfere with kinase capture?

A4: Yes. This compound functions as an ATP-competitive inhibitor. High concentrations of endogenous ATP in the cell lysate can compete with the probe for the kinase active site, leading to reduced capture efficiency. It is crucial to use a lysis buffer that promotes the dilution of ATP and to perform binding incubations under conditions that favor the probe.

Q5: My downstream mass spectrometry analysis shows high background and few kinases. How can I improve specificity?

A5: High background is often due to non-specific binding of proteins to the affinity beads.[11] To improve specificity:

  • Optimize Wash Buffers: Increase the stringency of your wash steps by moderately increasing salt concentration (e.g., 150-250 mM NaCl) or including a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or NP-40).[11]

  • Pre-clear the Lysate: Before adding the this compound beads, incubate your lysate with control beads (e.g., unconjugated Sepharose) to remove proteins that non-specifically bind to the matrix.

  • Blocking: Use a blocking agent like bovine serum albumin (BSA) in your binding buffer, but be aware this can sometimes interfere with specific interactions.

Troubleshooting Guide: Step-by-Step Solutions for Low Kinase Yield

This guide provides a structured approach to diagnosing and resolving low yield issues in your this compound kinase capture experiments.

Problem Area 1: Sample Preparation and Lysis
Potential Cause Recommended Solution & Rationale
Incomplete Cell Lysis Verify Lysis Efficiency: After lysis, pellet the debris and examine the supernatant for total protein concentration (e.g., via Bradford or BCA assay). Also, check a small sample of the pellet and supernatant by SDS-PAGE and Coomassie staining to visually confirm protein release. Optimize Lysis Method: If lysis is incomplete, increase sonication time/amplitude or the number of freeze-thaw cycles. Ensure your lysis buffer contains sufficient detergent (e.g., 1% NP-40 or Triton X-100) to solubilize membranes.
Protein Degradation Use Fresh Inhibitors: Always add a fresh cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use. Kinases are highly regulated by phosphorylation and susceptible to degradation.[12] Work Quickly and on Ice: Keep samples cold at all stages (lysis, centrifugation, binding) to minimize enzymatic activity.[9]
Sample Viscosity Reduce Viscosity from DNA: High sample viscosity due to genomic DNA release can hinder protein interactions.[13] Treat the lysate with an endonuclease like Benzonase® (typically 25-50 U/mL) for 30 minutes on ice to degrade DNA and reduce viscosity.[13] Avoid harsh sonication that can cause protein foaming and denaturation.[13]
Problem Area 2: Affinity Capture/Binding Step
Potential Cause Recommended Solution & Rationale
Suboptimal Buffer Conditions Check Buffer Composition: Ensure your lysis/binding buffer has a physiological pH (7.2-7.6) and salt concentration (typically 150 mM NaCl). Avoid chelating agents like EDTA if your kinases of interest require divalent cations for proper folding. Test Buffer Variations: Empirically test variations in salt and detergent concentrations to find the optimal balance between specific binding and minimizing non-specific interactions.[11]
Insufficient Incubation Optimize Incubation Time: As a baseline, incubate the lysate with the beads for 2-4 hours at 4°C with gentle end-over-end rotation. If yield is low, try extending this to an overnight incubation. Ensure Proper Mixing: The lysate and beads must be kept in suspension to ensure maximum interaction. Inadequate mixing can dramatically reduce binding efficiency.
Bead Handling and Capacity Properly Equilibrate Beads: Always wash and equilibrate the this compound beads in your binding buffer before adding the protein lysate. This removes storage solutions and ensures the correct buffer environment for binding. Avoid Overloading: While using enough lysate is important, overloading the beads beyond their binding capacity can lead to lower apparent yield and increased non-specific binding. Refer to the manufacturer's datasheet for bead capacity.
Problem Area 3: Washing and Elution
Potential Cause Recommended Solution & Rationale
Loss of Bound Protein During Washes Balance Wash Stringency: Harsh washing can strip specifically bound kinases. If you suspect this, reduce the number of washes or the detergent/salt concentration in the wash buffer. Analyze Wash Fractions: Run your wash fractions on an SDS-PAGE gel alongside your eluate to check if your target proteins are being prematurely eluted.
Inefficient Elution Use an Appropriate Elution Buffer: Elution is typically performed by boiling the beads in SDS-PAGE sample buffer. Ensure the buffer is fresh and contains a reducing agent (like DTT or β-mercaptoethanol) heated to 95-100°C for 5-10 minutes. Perform Sequential Elutions: To maximize recovery, you can perform two sequential elutions. After the first elution, add a fresh aliquot of sample buffer to the beads and repeat the process, then pool the eluates.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate how optimizing key parameters can impact kinase capture yield.

Table 1: Effect of Lysis Buffer Detergent on Kinase Yield

Detergent (1%)Total Protein Yield (mg)Number of Kinases Identified (by MS)Relative EGFR Yield (by WB)
NP-404.8185100%
Triton X-1004.517295%
CHAPS3.211060%
No Detergent1.54520%

Table 2: Impact of Wash Buffer Salt Concentration on Specificity

NaCl in Wash Buffer (mM)Total Protein Eluted (µg)Number of Kinases Identified (by MS)HSP90 Contamination (Non-specific)
50150150High
15085190Moderate
30050165Low
5003095Very Low

Experimental Protocols

Protocol 1: Standard Kinase Capture from Cultured Cells

Materials:

  • Cell Pellet (from ~1x10⁸ cells)

  • Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40)

  • Protease and Phosphatase Inhibitor Cocktails (use at recommended concentration)

  • Benzonase® Nuclease

  • This compound Affinity Beads

  • Wash Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% NP-40)

  • 2X SDS-PAGE Sample Buffer

Procedure:

  • Cell Lysis:

    • Thaw the cell pellet on ice. Resuspend in 1 mL of ice-cold Lysis Buffer supplemented with fresh protease/phosphatase inhibitors.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Add Benzonase® to a final concentration of 25 U/mL and incubate for another 30 minutes on ice.

    • Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube. Determine protein concentration.

  • Affinity Capture:

    • Use an amount of lysate corresponding to 2-5 mg of total protein.

    • Prepare the this compound beads by washing them three times with 1 mL of ice-cold Lysis Buffer.

    • Add the equilibrated beads to the clarified lysate.

    • Incubate for 4 hours to overnight at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads by gentle centrifugation (e.g., 500 x g for 2 minutes).

    • Discard the supernatant (unbound fraction).

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove as much supernatant as possible.

  • Elution:

    • Add 50 µL of 2X SDS-PAGE Sample Buffer directly to the beads.

    • Boil the sample at 95-100°C for 10 minutes.

    • Centrifuge to pellet the beads and carefully collect the supernatant (eluate).

    • The sample is now ready for SDS-PAGE, Western blotting, or preparation for mass spectrometry.

Visualizations

Experimental and Logical Workflows

G cluster_prep Sample Preparation cluster_capture Affinity Capture cluster_analysis Downstream Analysis a Cell Culture / Tissue b Cell Lysis (+ Inhibitors) a->b c Clarification (Centrifugation) b->c d Lysate Incubation with This compound Beads c->d e Wash Steps to Remove Non-specific Binders d->e f Elution of Captured Kinases e->f g SDS-PAGE / Western Blot f->g h In-gel Digestion f->h i LC-MS/MS Analysis h->i j Kinase Identification & Quantification i->j

Caption: Workflow for kinome profiling using this compound.

G start Low Kinase Yield Detected q1 Is total protein in eluate low (checked by SDS-PAGE/Coomassie)? start->q1 q2 Was lysis efficient? (Check clarified lysate vs. pellet) q1->q2 Yes q5 Is eluate full of non-specific bands? q1->q5 No q3 Were protease inhibitors added? q2->q3 Yes sol1 Optimize lysis protocol (sonication, buffers) q2->sol1 No q4 Were binding conditions optimal? (pH, salt, time) q3->q4 Yes sol2 Always use fresh inhibitors and keep sample cold q3->sol2 No sol3 Optimize binding buffer and incubation time q4->sol3 No q4->q5 Yes sol4 Increase wash stringency (salt/detergent) q5->sol4 Yes sol5 Pre-clear lysate with control beads q5->sol5 Yes

Caption: Troubleshooting decision tree for low kinase yield.

G cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Substrate->Kinase PhosphoSubstrate Phosphorylated Substrate (Downstream Signaling) Kinase->PhosphoSubstrate Catalysis CTX This compound (Affinity Probe) CTX->Kinase Competitive Binding

Caption: Mechanism of this compound competitive binding.

References

Validation & Comparative

Validating CTX-0294885 Kinase Capture: A Comparison of Kinase Capture-Mass Spectrometry and Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of kinase targets is paramount for advancing signal transduction research and drug discovery. The broad-spectrum kinase inhibitor CTX-0294885 has emerged as a powerful tool for kinome profiling, capable of capturing a wide array of kinases from cell lysates. While kinase capture assays coupled with mass spectrometry provide a comprehensive overview of potential targets, orthogonal validation of these findings is crucial for confirming specific protein-inhibitor interactions. This guide provides a comparative overview of validating this compound kinase capture results with the widely-used technique of Western blotting, supported by detailed experimental protocols and data interpretation.

This compound is a bis-anilino pyrimidine that has been demonstrated to capture 235 protein kinases from MDA-MB-231 breast cancer cell lysates, including all members of the AKT family.[1][2][3] This broad-spectrum activity makes it an invaluable reagent for identifying novel kinase targets and understanding the complex signaling networks within cells. However, the high-throughput nature of mass spectrometry-based proteomics necessitates follow-up validation of individual kinase hits to confirm the initial findings and rule out potential false positives. Western blotting offers a targeted, antibody-based approach to verify the presence and relative abundance of specific kinases captured by this compound.

Comparison of Methodologies

FeatureKinase Capture with Mass SpectrometryWestern Blot Validation
Principle Affinity purification of kinases using immobilized this compound followed by identification and quantification of captured proteins by mass spectrometry.Immunodetection of specific kinases in the captured protein fraction using target-specific antibodies.
Throughput High-throughput; can identify hundreds of kinases in a single experiment.Low to medium-throughput; typically analyzes one to a few kinases at a time.
Data Output Comprehensive list of identified kinases with quantitative data (e.g., spectral counts, intensity).Semi-quantitative or quantitative data on the presence and relative abundance of a specific kinase.
Specificity Dependent on the selectivity of the kinase inhibitor and the stringency of the purification protocol.Highly dependent on the specificity of the primary antibody used for detection.
Confirmation Provides a global view of potential kinase targets.Confirms the presence of a specific kinase identified in the high-throughput screen.

Hypothetical Kinase Capture Validation Data

The following table presents hypothetical data from a kinase capture experiment using this compound in MDA-MB-231 cell lysate, followed by validation of selected kinases by Western blot. The mass spectrometry data is represented by normalized spectral counts, and the Western blot data is represented by relative band intensity.

Kinase TargetKinase FamilyMass Spectrometry (Normalized Spectral Counts)Western Blot (Relative Band Intensity)Validation Result
AKT1AGC1521.85Confirmed
AKT2AGC1281.62Confirmed
GSK3BCMGC951.25Confirmed
CDK2CMGC780.98Confirmed
MEK1STE450.55Confirmed
EGFRTK150.18Weakly Confirmed
Kinase X(Hypothetical)5Not DetectedNot Confirmed

Experimental Protocols

I. Kinase Capture using Immobilized this compound

This protocol outlines the affinity purification of kinases from cell lysates using this compound conjugated to sepharose beads.

Materials:

  • MDA-MB-231 cells

  • Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol, supplemented with protease and phosphatase inhibitors)

  • This compound-conjugated sepharose beads

  • Control (unconjugated) sepharose beads

  • Wash Buffer (Lysis Buffer with 0.1% NP-40)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Cell Lysis: Culture MDA-MB-231 cells to 80-90% confluency. Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 20 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cleared lysate using a BCA or Bradford assay.

  • Bead Incubation: Aliquot equal amounts of protein lysate (e.g., 1-2 mg) into two microcentrifuge tubes. Add this compound-conjugated beads to one tube and control beads to the other.

  • Binding: Incubate the tubes on an end-over-end rotator for 2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.

  • Elution: After the final wash, remove all supernatant and add 50 µL of Elution Buffer to the beads. Boil the samples at 95-100°C for 5-10 minutes to elute the captured proteins.

  • Sample Preparation: Centrifuge the tubes to pellet the beads and collect the supernatant containing the eluted proteins. This sample is now ready for mass spectrometry analysis or Western blotting.

II. Western Blot Validation

This protocol describes the detection of specific kinases in the eluate from the kinase capture experiment.

Materials:

  • Eluted protein samples from the kinase capture experiment

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the kinases of interest (e.g., anti-AKT1, anti-GSK3B)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Load the eluted protein samples onto an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Compare the signal in the this compound-captured sample to the control sample.

Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental process and the biological context, the following diagrams have been generated using Graphviz.

KinaseCaptureWorkflow cluster_preparation Sample Preparation cluster_capture Kinase Capture cluster_analysis Downstream Analysis CellLysate Cell Lysate (MDA-MB-231) ClearedLysate Cleared Lysate CellLysate->ClearedLysate Centrifugation Incubation Incubation (2h at 4°C) ClearedLysate->Incubation CTXBeads This compound Beads CTXBeads->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution MassSpec Mass Spectrometry Elution->MassSpec WesternBlot Western Blot Elution->WesternBlot

Figure 1. Experimental workflow for kinase capture and validation.

WesternBlotValidation Eluate Eluate from Kinase Capture SDSPAGE SDS-PAGE Eluate->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) Downstream Downstream Targets (e.g., GSK3B, mTORC1) AKT->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473)

References

Revolutionizing Kinome Analysis: A Comparative Guide to CTX-0294885 and Other Kinase Affinity Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular signaling research and drug discovery, the comprehensive analysis of the kinome—the complete set of protein kinases in an organism—is paramount. The development of broad-spectrum kinase inhibitors as affinity reagents has significantly advanced our ability to profile the kinome, offering insights into disease mechanisms and potential therapeutic targets. This guide provides a detailed comparison of a novel kinase affinity reagent, CTX-0294885, with other commonly used reagents, supported by experimental data from mass spectrometry-based kinome profiling.

Unprecedented Kinome Coverage with this compound

This compound, a novel bisanilino pyrimidine, has demonstrated exceptional breadth in capturing protein kinases from complex cellular lysates. When utilized for affinity purification in MDA-MB-231 human breast cancer cells, this compound successfully enriched 235 distinct protein kinases, showcasing its utility as a powerful tool for in-depth kinome analysis.[1][2][3]

A key advantage of this compound is its ability to capture kinases that are often missed by other reagents. Notably, it is the first broad-spectrum kinase inhibitor to successfully enrich all members of the AKT family, a critical signaling node in cell survival and proliferation.[1][2][3]

Comparative Analysis of Kinome Coverage

To contextualize the performance of this compound, its kinome coverage was compared to a mixture of three other well-established kinase inhibitors: Purvalanol B, SU6668, and VI16832. The combination of these three reagents is a standard approach to broaden kinome enrichment.

Reagent(s)Number of Kinases Identified (MDA-MB-231 cells)
This compound235
Purvalanol B + SU6668 + VI16832Not explicitly stated in the primary reference
This compound + Purvalanol B + SU6668 + VI16832261

The addition of this compound to the three-inhibitor cocktail increased the total number of identified kinases to 261, representing the largest kinome coverage from a single cell line reported to date.[1][2][3] This synergistic effect underscores the unique and complementary binding profile of this compound. While the precise number of kinases captured by the three-inhibitor mix alone was not detailed in the primary study, the significant increase upon the inclusion of this compound highlights its superior and broader coverage.

Experimental Protocols

The following is a detailed methodology for kinome profiling using kinase affinity reagents coupled with mass spectrometry, as adapted from the key reference study.

Cell Culture and Lysis
  • Cell Line: MDA-MB-231 human breast cancer cells are cultured in appropriate media until they reach 80-90% confluency.

  • Harvesting: Cells are washed with ice-cold phosphate-buffered saline (PBS) and scraped into a lysis buffer containing protease and phosphatase inhibitors.

  • Lysis: The cell suspension is sonicated on ice to ensure complete lysis and release of cellular proteins.

  • Centrifugation: The lysate is centrifuged at high speed to pellet cellular debris, and the supernatant containing the proteome is collected.

Affinity Purification of Kinases
  • Bead Preparation: this compound and other kinase inhibitors are individually immobilized on Sepharose beads.

  • Incubation: The cleared cell lysate is incubated with the inhibitor-coupled beads to allow for the binding of kinases.

  • Washing: The beads are extensively washed with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • Elution: The bound kinases are eluted from the beads using a denaturing buffer.

Protein Digestion and Mass Spectrometry
  • Reduction and Alkylation: Eluted proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide to prepare them for digestion.

  • Tryptic Digestion: The proteins are digested overnight with trypsin to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the peptides and, consequently, the proteins they originated from.

  • Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify the captured kinases.

Visualizing the Experimental Workflow and a Key Signaling Pathway

To further clarify the experimental process and the significance of the findings, the following diagrams are provided.

G cluster_workflow Kinome Profiling Workflow CellCulture MDA-MB-231 Cell Culture Lysis Cell Lysis CellCulture->Lysis AffinityPurification Affinity Purification (Inhibitor Beads) Lysis->AffinityPurification Elution Elution AffinityPurification->Elution Digestion Tryptic Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Kinase Identification & Quantification LCMS->DataAnalysis

A simplified workflow for mass spectrometry-based kinome profiling.

The unique ability of this compound to capture all members of the AKT family (AKT1, AKT2, and AKT3) is a significant advancement. The AKT signaling pathway is a central regulator of cell survival, growth, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer.

G cluster_pathway AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (AKT1, AKT2, AKT3) PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Key components of the AKT signaling pathway captured by this compound.

References

A Comparative Guide to the Enhanced Kinome Profiling Capabilities of CTX-0294885 in Combination with SU6668 and VI16832

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the broad-spectrum kinase inhibitor CTX-0294885, used individually and in a powerful combination with the kinase inhibitors SU6668 and VI16832. The focus of this guide is to objectively present the advantages of this combination for in-depth kinome analysis, supported by experimental data. This combination serves as a potent tool for researchers aiming to achieve comprehensive coverage of the kinome in a single experiment, a critical aspect of drug discovery and signal transduction research.

The primary advantage of combining this compound with SU6668 and VI16832 lies in the expanded coverage of the kinome for affinity purification-mass spectrometry (AP-MS) based proteomics.[1][2][3] This enhanced coverage allows for a more complete snapshot of the kinases present in a biological sample, which is crucial for understanding the complex signaling networks that drive cellular processes in both healthy and diseased states.

Individual Compound Profiles

This compound is a novel, broad-spectrum bis-anilino pyrimidine kinase inhibitor.[1] It has been characterized as a highly effective affinity reagent for mass spectrometry-based kinome profiling.[1][4] A key feature of this compound is its ability to capture a wide range of kinases, notably including all members of the AKT family, which are often missed by other broad-spectrum kinase inhibitors.[1][4]

SU6668 (Orantinib) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[5] Beyond these RTKs, proteomic studies have revealed that SU6668 also targets other kinases, including Aurora kinases and TANK-binding kinase 1 (TBK1), highlighting its broader kinase inhibitory profile.[6][7][8]

VI16832 is another broad-spectrum kinase inhibitor that is utilized as a valuable tool in chemical proteomics for kinome profiling. While its specific target profile is less detailed in publicly available literature, its inclusion in inhibitor cocktails demonstrates its utility in capturing a diverse set of kinases.

Performance Comparison: Expanded Kinome Coverage

The key performance metric for this combination is the number of identified kinases from a cell lysate. Experimental data from studies on the human basal breast cancer cell line MDA-MB-231 demonstrates the clear advantage of the inhibitor cocktail.

Table 1: Comparison of Kinase Identification in MDA-MB-231 Cells

Inhibitor(s)Number of Protein Kinases IdentifiedKey Advantages
This compound (alone)235Broad coverage, including all AKT family members.[1]
Mixture of three kinase inhibitors (excluding this compound)Not explicitly stated, but less than the combinationStandard broad-spectrum coverage.
This compound + SU6668 + VI16832 (and Purvalanol B) 261 Largest kinome coverage from a single cell line reported to date.[1][3]

The addition of this compound to a mixture of other kinase inhibitors, including SU6668 and VI16832, resulted in a significant increase in the number of identified kinases, achieving the largest kinome coverage from a single cell line at the time of the study.[1][3] This highlights the synergistic nature of their combined use for comprehensive kinome profiling.

Furthermore, coupling this enhanced affinity purification with phosphopeptide enrichment enabled the identification of a vast number of phosphorylation sites.

Table 2: Phosphosite Identification using the Four-Inhibitor Cocktail

ParameterResultSignificance
High-Confidence Phosphosites Identified799Provides deep insights into kinase regulation and signaling activity.[1]
Kinases with Identified Phosphosites183Demonstrates broad applicability across the kinome.[1]
Previously Unreported PhosphositesIdentified on BMP2K, MELK, HIPK2, and PRKDCHighlights the discovery potential of this combined approach.[1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the utility of this inhibitor combination, the following diagrams illustrate the targeted signaling pathways and the experimental workflow for kinome profiling.

Signaling_Pathways_Targeted cluster_inhibitors Inhibitor Cocktail cluster_kinases Captured Kinome CTX0294885 This compound AKT_family AKT Family CTX0294885->AKT_family Other_kinases Broad Kinome Coverage (~261 kinases) CTX0294885->Other_kinases SU6668 SU6668 RTKs RTKs (VEGFR, PDGFR, FGFR) SU6668->RTKs Aurora_kinases Aurora Kinases SU6668->Aurora_kinases TBK1 TBK1 SU6668->TBK1 SU6668->Other_kinases VI16832 VI16832 VI16832->Other_kinases Proliferation_Angiogenesis Proliferation & Angiogenesis RTKs->Proliferation_Angiogenesis Survival_Growth Cell Survival & Growth AKT_family->Survival_Growth Cell_Cycle Cell Cycle Progression Aurora_kinases->Cell_Cycle Inflammation_Immunity Inflammation & Immunity TBK1->Inflammation_Immunity

Caption: Targeted signaling pathways of the inhibitor cocktail.

Kinome_Profiling_Workflow start Cell Lysate Preparation incubation Incubation with Immobilized Inhibitor Cocktail (this compound, SU6668, VI16832) start->incubation wash Washing Steps to Remove Non-specific Binders incubation->wash elution Elution of Captured Kinases wash->elution digestion Protein Digestion (e.g., with Trypsin) elution->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis and Kinase Identification ms_analysis->data_analysis

Caption: Experimental workflow for kinome profiling.

Experimental Protocols

The following is a summarized protocol for kinome profiling using the combined inhibitor approach, based on established methodologies.[1][2]

1. Preparation of Inhibitor-Coupled Beads:

  • This compound, SU6668, and VI16832 are individually conjugated to Sepharose beads.

  • The individual bead preparations are then mixed to create the inhibitor cocktail affinity resin.

2. Cell Lysis and Lysate Preparation:

  • Cells of interest (e.g., MDA-MB-231) are cultured and harvested.

  • Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the proteins.

  • The lysate is clarified by centrifugation to remove cellular debris.

3. Affinity Purification of Kinases:

  • The cell lysate is incubated with the mixed inhibitor-Sepharose beads to allow for the binding of kinases.

  • The beads are then washed extensively with high-salt buffers to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • The captured kinases are eluted from the beads.

  • The eluted proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme such as trypsin.

5. Mass Spectrometry and Data Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The acquired MS/MS spectra are searched against a protein database to identify the captured kinases.

  • For quantitative analysis, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed.

Conclusion

The combination of this compound with SU6668 and VI16832 offers a significant advantage for researchers aiming to conduct comprehensive kinome profiling. This approach provides a much broader coverage of the kinome than can be achieved with individual inhibitors, leading to a more detailed and accurate understanding of the signaling networks at play in a given biological system. The inclusion of this compound is particularly beneficial for the capture of previously hard-to-detect kinases, such as the AKT family. This inhibitor cocktail represents a powerful tool for target discovery, understanding drug mechanisms of action, and elucidating the complexities of cellular signaling.

References

Orthogonal Methods for Confirming CTX-0294885 Identified Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CTX-0294885 is a potent, broad-spectrum kinase inhibitor that has demonstrated the ability to bind to 235 kinases from MDA-MB-231 cells, including comprehensive coverage of the AKT family.[1][2][3] Initial target identification for such broad-spectrum inhibitors is often accomplished using affinity purification coupled with mass spectrometry (AP-MS), as was done for this compound.[2][3] However, to rigorously validate these initial findings, employing orthogonal methods is crucial. Orthogonal approaches utilize different biophysical and cellular principles to confirm target engagement, thereby increasing confidence in the identified targets and providing deeper insights into the inhibitor's mechanism of action.

This guide provides a comparative overview of key orthogonal methods to confirm the targets of this compound, complete with experimental protocols, data presentation, and workflow visualizations.

Comparison of Orthogonal Target Validation Methods

The selection of an appropriate orthogonal method depends on the specific research question, available resources, and the desired throughput. The table below summarizes key characteristics of several powerful techniques for validating the interaction between a kinase inhibitor and its putative targets.

Method Principle Key Outputs Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Thermal shift (ΔTm), Target engagement in cells/tissuesLabel-free, works in intact cells and tissues, reflects physiological conditionsIndirect measure of binding, lower throughput for melt curve generation
Competition Binding Assay (e.g., Kinobeads) Free inhibitor competes with immobilized broad-spectrum inhibitors for binding to kinases in a cell lysate.IC50/Kd values, Kinome-wide selectivity profileHigh-throughput, provides quantitative affinity data for many kinases simultaneouslyIn vitro (lysate-based), may miss targets not expressed in the cell line, competition-based
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor chip.Association rate (ka), Dissociation rate (kd), Dissociation constant (Kd)Real-time kinetics, label-free, provides detailed binding kineticsRequires purified protein, immobilization can affect protein activity, potential for artifacts
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when an inhibitor binds to its target kinase.Dissociation constant (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)"Gold standard" for binding affinity, label-free, solution-based, provides thermodynamic profileRequires larger amounts of purified protein, lower throughput, sensitive to buffer conditions
Analog-Sensitive Kinase Assay A genetically engineered "gatekeeper" mutation in the kinase of interest makes it sensitive to a bulky, modified inhibitor that does not bind to wild-type kinases.Confirmation of direct target inhibition in a cellular or in vivo contextHigh specificity for the engineered kinase, allows for dissection of specific kinase functionRequires genetic modification of the target, not suitable for initial broad-spectrum screening

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This method assesses target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.

Protocol:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating: Resuspend the treated cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.

Competition Binding Assay with Kinobeads

This chemical proteomics approach profiles the targets of a small molecule inhibitor by measuring its ability to compete with immobilized, broad-spectrum kinase inhibitors (kinobeads) for binding to kinases from a cell lysate.

Protocol:

  • Cell Lysate Preparation: Harvest and lyse cells expressing the target kinases in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Inhibitor Incubation: Aliquot the cell lysate and incubate with a range of concentrations of free this compound or a DMSO control for a specified time (e.g., 1 hour) at 4°C.

  • Kinobead Incubation: Add the kinobead slurry to the inhibitor-treated lysates and incubate with rotation for 1 hour at 4°C to allow kinases to bind to the beads.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: Determine the dose-dependent reduction in binding of each kinase to the kinobeads in the presence of this compound. This data is used to calculate IC50 or Kd values, indicating the affinity of the inhibitor for each kinase.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that provides real-time, label-free detection of biomolecular interactions. It measures the binding kinetics and affinity of an inhibitor to a purified kinase.

Protocol:

  • Protein Immobilization: Covalently immobilize the purified target kinase onto the surface of a sensor chip. A control channel without the kinase or with an irrelevant protein should be included.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface. The binding of the inhibitor to the immobilized kinase causes a change in the refractive index, which is detected in real-time and recorded as a sensorgram.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the inhibitor-kinase interaction without denaturing the immobilized kinase.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the thermodynamic parameters of the interaction between an inhibitor and a kinase.

Protocol:

  • Sample Preparation: Prepare a solution of the purified target kinase in a suitable buffer and place it in the sample cell of the calorimeter. Prepare a solution of this compound at a higher concentration in the same buffer and load it into the injection syringe.

  • Titration: Perform a series of small injections of the this compound solution into the kinase solution while monitoring the heat change.

  • Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Plot the heat change per injection against the molar ratio of inhibitor to kinase. Fit the resulting isotherm to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Visualizations

Experimental Workflow: Orthogonal Target Validation

G cluster_initial Initial Target Identification cluster_validation Orthogonal Validation Methods AP_MS Affinity Purification-Mass Spectrometry (e.g., with immobilized this compound) CETSA Cellular Thermal Shift Assay (CETSA) AP_MS->CETSA Putative Targets Kinobeads Competition Binding Assay (Kinobeads) AP_MS->Kinobeads Putative Targets SPR Surface Plasmon Resonance (SPR) AP_MS->SPR Putative Targets ITC Isothermal Titration Calorimetry (ITC) AP_MS->ITC Putative Targets AS_Kinase Analog-Sensitive Kinase Assay AP_MS->AS_Kinase Putative Targets Confirmed_Targets Confirmed Targets of this compound CETSA->Confirmed_Targets Kinobeads->Confirmed_Targets SPR->Confirmed_Targets ITC->Confirmed_Targets AS_Kinase->Confirmed_Targets

Caption: Workflow for orthogonal validation of this compound targets.

Signaling Pathway: this compound and the AKT Pathway

Given that this compound is known to capture all members of the AKT family, understanding its impact on the AKT signaling pathway is critical. This pathway is a central regulator of cell survival, proliferation, and metabolism.

AKT_Pathway cluster_upstream Upstream Activation cluster_akt AKT Complex cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT1 AKT1 PDK1->AKT1 Phosphorylates (Thr308) AKT2 AKT2 PDK1->AKT2 Phosphorylates (Thr308) AKT3 AKT3 PDK1->AKT3 Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT1 Phosphorylates (Ser473) mTORC2->AKT2 Phosphorylates (Ser473) mTORC2->AKT3 Phosphorylates (Ser473) GSK3b GSK3β AKT1->GSK3b Phosphorylates FOXO FOXO AKT1->FOXO Phosphorylates mTORC1 mTORC1 AKT1->mTORC1 Phosphorylates BAD BAD AKT1->BAD Phosphorylates AKT2->GSK3b Phosphorylates AKT2->FOXO Phosphorylates AKT2->mTORC1 Phosphorylates AKT2->BAD Phosphorylates AKT3->GSK3b Phosphorylates AKT3->FOXO Phosphorylates AKT3->mTORC1 Phosphorylates AKT3->BAD Phosphorylates Cell_Cycle Cell_Cycle GSK3b->Cell_Cycle Regulates Apoptosis_Transcription Apoptosis_Transcription FOXO->Apoptosis_Transcription Regulates Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Regulates Apoptosis_Regulation Apoptosis_Regulation BAD->Apoptosis_Regulation Regulates CTX This compound CTX->AKT1 Inhibits CTX->AKT2 Inhibits CTX->AKT3 Inhibits

Caption: Inhibition of the AKT signaling pathway by this compound.

References

Comparative Analysis of CTX-0294885 Binding Affinity Across Kinase Families

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

CTX-0294885 is a novel, broad-spectrum bisanilino pyrimidine kinase inhibitor that has demonstrated significant potential as a powerful tool for kinome signaling network analysis. This guide provides a comparative analysis of the binding affinity of this compound across various kinase families, presenting supporting experimental data and methodologies to inform research and drug development decisions.

Overview of this compound

This compound has been characterized as a potent reagent for the affinity-based capture and analysis of the expressed kinome.[1][2][3][4] In studies using MDA-MB-231 human breast cancer cells, this compound successfully captured 235 protein kinases, a significant portion of the cellular kinome.[1][2][3][4] Notably, this inhibitor demonstrated the ability to bind and enrich all members of the AKT kinase family, a feat not previously achieved by other broad-spectrum kinase inhibitors.[1][2][3][4][5] When used in combination with other established kinase inhibitors such as Purvalanol B, SU6668, and VI16832, this compound increased the total number of identified kinases to 261, representing one of the largest kinome coverages from a single cell line reported to date.[1][2][3][4][6]

Comparative Binding Affinity of Kinase Inhibitors

While extensive quantitative binding affinity data (e.g., Kd or IC50 values) for this compound across a comprehensive kinase panel is not publicly available, its broad-spectrum nature can be compared to other well-characterized kinase inhibitors. The following table summarizes the available binding affinity data for comparator inhibitors Purvalanol B and SU6668, which have been used in conjunction with this compound in kinome profiling studies.

Kinase TargetInhibitorIC50 / KiAssay Type
CDK1 (cdc2)/cyclin B Purvalanol B6 nM (IC50)Biochemical Assay
CDK2/cyclin A Purvalanol B6 nM (IC50)Biochemical Assay
CDK2/cyclin E Purvalanol B9 nM (IC50)Biochemical Assay
CDK5/p35 Purvalanol B6 nM (IC50)Biochemical Assay
P. falciparum CK1 Purvalanol B7.07 µM (IC50)Cell-based Growth Assay
PDGFRβ SU66688 nM (Ki)Cell-free Assay
VEGFR1 (Flt-1) SU66682.1 µM (Ki)Cell-free Assay
FGFR1 SU66681.2 µM (Ki)Cell-free Assay
VEGFR2 (KDR) SU66682.43 µM (IC50)Biochemical Assay
c-Kit SU66680.1 - 1 µM (IC50)Cell-based Autophosphorylation

Data sourced from MedChemExpress and Selleck Chemicals product pages.[7][8][9][10]

This table highlights the potent and selective nature of Purvalanol B towards cyclin-dependent kinases (CDKs) and the multi-targeted profile of SU6668 against receptor tyrosine kinases involved in angiogenesis. This compound, in contrast, is characterized by its broader capture of a larger number of kinases across different families.

Experimental Protocols

The primary experimental method used to characterize the binding profile of this compound is affinity purification coupled with mass spectrometry (AP-MS) for kinome profiling.

Protocol: Kinome Profiling using Sepharose-Immobilized this compound

This protocol outlines the general steps for enriching and identifying kinases from cell lysates using this compound-conjugated beads.

1. Preparation of this compound Affinity Matrix:

  • This compound, a bisanilino pyrimidine, is chemically synthesized with a linker suitable for covalent coupling.[11]

  • The inhibitor is then covalently immobilized to NHS-activated Sepharose beads.[11]

  • Remaining reactive groups on the beads are blocked with a suitable agent like ethanolamine.[12]

2. Cell Lysis and Lysate Preparation:

  • MDA-MB-231 cells are cultured and harvested.

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the kinases.

  • The lysate is clarified by centrifugation to remove cellular debris.

3. Affinity Purification of Kinases:

  • The clarified cell lysate is incubated with the this compound-Sepharose beads to allow for the binding of kinases.[13]

  • The incubation is typically performed at 4°C with gentle rotation for a defined period.

  • The beads are then washed extensively with lysis buffer to remove non-specifically bound proteins.[13]

4. Elution of Bound Kinases:

  • Bound kinases are eluted from the beads. This can be achieved through competitive elution with a high concentration of free this compound, ATP, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).[12][13]

5. Sample Preparation for Mass Spectrometry:

  • The eluted proteins are separated by SDS-PAGE.

  • The gel is stained, and protein bands are excised.

  • In-gel digestion is performed using trypsin to generate peptides.[12]

6. LC-MS/MS Analysis:

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • The mass spectrometer acquires fragmentation spectra of the peptides.

7. Protein Identification and Data Analysis:

  • The acquired MS/MS spectra are searched against a human protein database using a search engine like MaxQuant.[6]

  • Identified proteins are filtered based on confidence scores to generate a list of kinases captured by this compound.

Visualizing Signaling Pathways and Workflows

To better understand the context in which this compound and its target kinases operate, the following diagrams illustrate a key signaling pathway and the experimental workflow.

G cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P Downstream Downstream Effectors AKT->Downstream mTORC2 mTORC2 mTORC2->AKT P Proliferation Cell Proliferation & Survival Downstream->Proliferation CTX This compound CTX->AKT Inhibition G Lysate Cell Lysate (Kinases) Incubation Incubation & Washing Lysate->Incubation Beads This compound Sepharose Beads Beads->Incubation Elution Elution Incubation->Elution Digestion In-solution or In-gel Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS Analysis Database Search & Kinase Identification LCMS->Analysis

References

Assessing the Reproducibility of CTX-0294885-Based Kinome Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of kinome profiling techniques is paramount for generating reliable and actionable data. This guide provides an objective comparison of the novel broad-spectrum kinase inhibitor CTX-0294885 with other established kinome profiling platforms. We present available performance data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate method for your research needs.

The study of the kinome, the complete set of protein kinases in a cell, is crucial for understanding cellular signaling pathways in both normal physiology and disease. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinases attractive therapeutic targets. This compound is a potent, broad-spectrum kinase inhibitor that has been developed as a powerful affinity reagent for mass spectrometry-based kinome profiling.[1][2] It has demonstrated the ability to capture a wide range of kinases, including 235 kinases from MDA-MB-231 breast cancer cells, a significant portion of the expressed kinome.[1][2][3][4] Notably, this compound can capture all members of the AKT family, a feat not achieved by previous broad-spectrum kinase inhibitors.[1] When used in combination with other inhibitors, this compound has contributed to the largest kinome coverage from a single cell line reported to date, identifying 261 kinases.[2][3][4]

While the breadth of coverage is a significant advantage, the reproducibility of the data generated is a critical factor for its utility in research and clinical applications. This guide assesses the available information on the reproducibility of this compound-based methods and compares it with alternative kinome profiling technologies.

Comparative Analysis of Kinome Profiling Platforms

The following table summarizes the key features and available reproducibility data for this compound and other leading kinome profiling platforms. It is important to note that while qualitative statements regarding the reproducibility of many platforms are common, quantitative data such as coefficients of variation (CVs) are not always readily available in the public domain.

FeatureThis compound-based ProfilingKinobeadsKINOMEscan®PamChip® Peptide MicroarrayKiNativ™
Technology Affinity purification using a broad-spectrum kinase inhibitor coupled to beads, followed by mass spectrometry.Affinity purification using a mixture of broad-spectrum kinase inhibitors coupled to beads, followed by mass spectrometry.DNA-tagged recombinant kinases and competition binding assay with an immobilized ligand.Microarray of kinase substrate peptides with real-time monitoring of phosphorylation using fluorescently labeled antibodies.Activity-based protein profiling with ATP/ADP-biotin probes that covalently label active site lysines, followed by mass spectrometry.
Kinase Coverage Captures 235 kinases from a single cell line; 261 in combination with other inhibitors.[1][2][3][4]Can enrich ~200-250 kinases from a single sample.Screens against a panel of over 500 recombinant human kinases and mutants.[5]144 serine/threonine or 196 tyrosine kinase substrates per array.[6]Can detect and quantify over 200 native kinases in complex proteomes.[7]
Sample Input Typically requires milligram amounts of protein lysate.Can profile ~200 kinases from as little as 300 µg of protein.[8]Requires small molecule compounds for screening.1-10 µg of protein lysate per array.[9]Requires milligram amounts of protein lysate.
Quantitative Reproducibility Data not publicly available.Described as having "significant correlation across biological repeats," but specific quantitative data is not provided in the reviewed literature.High-quality, accurate, and reproducible data is a stated advantage, with an average Z' factor of 0.74 reported, indicating a robust assay. However, inter-experimental CVs are not specified.Intra-experiment CV < 15% ; Inter-experiment CV < 20% . Pearson's correlation between replicates: 0.9954 to 0.9993.Described as improving reproducibility and sensitivity over data-dependent mass spectrometry methods, but specific CVs are not provided.
Key Advantages Excellent kinome coverage, including previously hard-to-capture kinases like AKT family members.[1]Broad kinome enrichment from native cellular contexts.High-throughput screening of compound selectivity against a large, defined kinase panel.Real-time kinetic data, low sample input requirement, and well-documented high reproducibility.Profiles kinase activity in their native cellular environment.
Limitations Lack of publicly available quantitative reproducibility data.Lack of publicly available quantitative reproducibility data.Uses recombinant kinases, which may not fully reflect the native cellular context.Indirectly measures kinase activity through substrate phosphorylation; deconvolution is required to identify upstream kinases.Potential for off-target labeling of other ATP-binding proteins.

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility of kinome profiling experiments. Below are representative protocols for this compound-based profiling and the PamChip® peptide microarray platform.

This compound-Based Kinome Profiling Protocol

This protocol is a composite based on typical affinity proteomics workflows and information from the PRIDE database entry PXD000239 for the seminal paper on this compound.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a buffer containing a non-ionic detergent (e.g., 0.8% NP-40), protease inhibitors, and phosphatase inhibitors (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 1 mM Na3VO4, 25 mM NaF, 1 mM DTT).

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Affinity Enrichment:

    • This compound is covalently coupled to Sepharose beads.

    • Incubate the cell lysate (typically 1-5 mg of total protein) with the this compound beads for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation to allow for kinase binding.

    • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the bound proteins with trypsin overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Collect the peptide-containing supernatant.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., LTQ Orbitrap Velos).

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant.

    • Identify and quantify kinases using a search engine like Andromeda against a human protein database.

    • Perform statistical analysis to assess reproducibility between replicates.

PamChip® Peptide Microarray Protocol

This protocol is based on publicly available information from PamGene.

  • Sample Preparation:

    • Lyse cells or tissues using M-Per lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[9]

    • Determine protein concentration via BCA assay.[9]

    • Dilute lysates to the recommended concentration (e.g., 5-10 µg for the PTK chip, ~1 µg for the STK chip).[9]

  • PamChip® Assay:

    • Block the PamChip® arrays with 2% Bovine Serum Albumin (BSA).[9]

    • Prepare an assay mix containing the protein lysate, standard kinase buffer, ATP (e.g., 100 µM), and FITC-labeled anti-phospho-tyrosine or anti-phospho-serine/threonine antibodies.[9]

    • Load the assay mix onto the PamChip®.

    • The PamStation®12 instrument pumps the assay mix through the porous array, allowing kinases in the lysate to phosphorylate the peptide substrates.[6]

  • Kinetic Data Acquisition:

    • The instrument's Evolve software captures images of the fluorescent signal from the bound antibodies at regular intervals (e.g., every 6 seconds) for the duration of the assay (45-90 minutes), providing real-time kinetic data.[9]

  • Data Analysis:

    • The BioNavigator software analyzes the raw image data, quantifies the signal intensity for each peptide spot, and performs data normalization and statistical analysis.[10]

    • Upstream kinase analysis can be performed to infer the activity of specific kinases based on the phosphorylation patterns of the substrate peptides.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for this compound-based kinome profiling and the PamChip® platform.

CTX_Workflow cluster_sample_prep Sample Preparation cluster_affinity_enrichment Affinity Enrichment cluster_ms_prep MS Sample Preparation cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Lysis Cell Lysis Cell_Culture->Lysis Clarification Clarification by Centrifugation Lysis->Clarification Quantification Protein Quantification Clarification->Quantification Incubation Incubation with This compound Beads Quantification->Incubation Washing Washing Incubation->Washing Digestion On-Bead Digestion Washing->Digestion Peptide_Extraction Peptide Extraction Digestion->Peptide_Extraction LC_MS LC-MS/MS Peptide_Extraction->LC_MS Data_Processing Data Processing (e.g., MaxQuant) LC_MS->Data_Processing Kinase_ID Kinase Identification & Quantification Data_Processing->Kinase_ID PamChip_Workflow cluster_sample_prep Sample Preparation cluster_assay PamChip® Assay cluster_data_acq Data Acquisition cluster_analysis Data Analysis Cell_Lysis Cell/Tissue Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Assay_Mix Prepare Assay Mix (Lysate, ATP, Antibody) Protein_Quant->Assay_Mix Blocking Array Blocking Loading Load onto PamChip® Blocking->Loading Assay_Mix->Loading Pumping Kinetic Pumping in PamStation® Loading->Pumping Image_Capture Real-time Fluorescent Image Capture Pumping->Image_Capture Signal_Quant Signal Quantification (BioNavigator) Image_Capture->Signal_Quant Upstream_Analysis Upstream Kinase Analysis Signal_Quant->Upstream_Analysis

References

Safety Operating Guide

Proper Disposal and Handling of CTX-0294885: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Disposal of CTX-0294885 should be conducted by licensed professional waste disposal services in accordance with federal, state, and local environmental regulations. This compound should not be allowed to enter drains, water courses, or the soil.

This document provides essential safety, handling, and disposal procedures for the broad-spectrum kinase inhibitor this compound. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent chemical compounds of this nature should be strictly followed.

1.1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use.

  • Body Protection: Wear impervious clothing, such as a lab coat.

  • Respiratory Protection: If working with the powdered form or creating aerosols, use a suitable respirator.

1.2. Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

1.3. Storage: Proper storage is crucial for maintaining the integrity of this compound.

Storage ConditionDuration
Stock Solution at -80°C2 years[1]
Stock Solution at -20°C1 year[1]

Disposal Procedures

The proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

2.1. General Guidelines:

  • Waste Collection: Collect waste material in suitable, closed containers labeled for chemical waste.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or water systems.

2.2. Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate PPE as outlined in section 1.1.

  • Contain the spill and collect the material using non-sparking tools.

  • Place the collected waste in a sealed container for disposal.

Experimental Protocol: Kinome Profiling with this compound

This compound is a powerful reagent for the analysis of kinome signaling networks.[1][2] It is utilized as a kinase capture tool in large-scale kinome profiling experiments.[1]

3.1. Overview: The primary application of this compound is in affinity purification of kinases from cell lysates for subsequent identification and quantification by mass spectrometry. This bisanilino pyrimidine compound has been shown to capture 235 kinases from MDA-MB-231 cells, notably including all members of the AKT family.[1][2]

3.2. Detailed Methodology:

  • Cell Lysis: Harvest subconfluent cells on ice using a specialized kinome profiling buffer.

  • Lysate Preparation: Clear the cell lysates and adjust the sodium chloride concentration to 1 M.

  • Affinity Purification:

    • Combine equal amounts of light and heavy labeled cell lysates.

    • Incubate the combined lysate with Sepharose beads coupled to this compound.

    • Tumble the mixture for 2 hours at 4°C to allow for kinase binding.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the captured kinases from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-gel or in-solution digestion of the eluted kinases.

    • For phosphopeptide analysis, enrich for phosphopeptides using titanium dioxide (TiO2) beads.

  • Mass Spectrometry Analysis: Analyze the prepared samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Below is a diagram illustrating the experimental workflow for kinome profiling using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cell_lysis Cell Lysis lysate_prep Lysate Preparation cell_lysis->lysate_prep affinity_purification Affinity Purification with this compound Beads lysate_prep->affinity_purification washing Washing affinity_purification->washing elution Elution washing->elution digestion In-solution/In-gel Digestion elution->digestion phospho_enrichment Phosphopeptide Enrichment (TiO2) digestion->phospho_enrichment lc_ms LC-MS/MS Analysis phospho_enrichment->lc_ms

Kinome profiling workflow using this compound.

This compound and the AKT Signaling Pathway

This compound is notable for its ability to capture all members of the AKT (Protein Kinase B) family.[1][2] The PI3K-Akt signaling pathway is a crucial intracellular pathway that regulates cell survival, growth, proliferation, and metabolism.[3][4][5]

4.1. Pathway Overview:

  • Activation: The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.

  • PI3K Activation: This leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K).

  • PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3]

  • AKT Recruitment and Activation: PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[5]

  • Downstream Effects: Activated AKT then phosphorylates a multitude of downstream substrates, leading to its diverse cellular effects.

The following diagram illustrates the core components of the PI3K-Akt signaling pathway.

akt_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt AKT pip3->akt recruits pdk1 PDK1 pdk1->akt phosphorylates mtorc2 mTORC2 mtorc2->akt phosphorylates downstream Downstream Substrates akt->downstream phosphorylates

References

Safeguarding Your Research: A Guide to Handling CTX-0294885

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the safe handling, storage, and disposal of the broad-spectrum kinase inhibitor, CTX-0294885, fostering a secure research environment.

This compound is a potent research compound used in the analysis of kinome signaling networks.[1] Due to its chemical nature, adherence to strict safety protocols is necessary to minimize exposure and ensure the well-being of laboratory personnel. This guide outlines the necessary personal protective equipment (PPE), logistical considerations for its use, and proper disposal methods.

Immediate Safety and Handling Protocols

Proper handling of this compound is critical to prevent accidental exposure. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesMust have side shields.
Skin Protection GlovesProtective gloves.
Lab CoatStandard laboratory coat.
Respiratory Protection Dust MaskUse a dust mask.

It is imperative to avoid breathing dust, fumes, gas, mist, vapors, or spray. Work should be conducted in a well-ventilated area or under a fume hood. After handling, thorough washing of hands and any exposed skin is required. Contaminated clothing should be removed and washed before reuse.

Emergency Procedures: First Aid Measures

In the event of accidental exposure, the following first-aid measures should be taken immediately:

Exposure RouteAction
If Inhaled Move the person to fresh air.
If on Skin Wash with plenty of soap and water.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
If Swallowed Rinse mouth.

Spill and Disposal Management

In case of a spill, ensure the area is well-ventilated. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material and place it in a suitable container for disposal.

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. Dispose of contents and container in accordance with local, regional, national, and international regulations.

Storage and Stability

This compound should be stored under specific conditions to maintain its stability and efficacy.

FormStorage TemperatureDuration
Stock Solution -20°C1 year
-80°C2 years

Experimental Workflow: Kinome Profiling

This compound is a valuable tool for kinome profiling, enabling the identification of a large number of protein kinases from cell lines. A general workflow for its use in such experiments is outlined below.

G cluster_prep Sample Preparation cluster_capture Kinase Capture cluster_analysis Analysis cell_lysis Cell Lysis protein_extraction Protein Extraction cell_lysis->protein_extraction incubation Incubation with This compound-conjugated beads protein_extraction->incubation washing Washing to remove non-specific binding incubation->washing elution Elution of captured kinases washing->elution ms_analysis Mass Spectrometry (LC-MS/MS) elution->ms_analysis data_analysis Data Analysis and Kinase Identification ms_analysis->data_analysis

General workflow for kinome profiling using this compound.

Signaling Pathway Interaction

This compound is a broad-spectrum kinase inhibitor, known to interact with a wide range of kinases, including those in the AKT signaling pathway. The diagram below illustrates its inhibitory action.

G cluster_pathway Simplified Signaling Pathway Upstream Upstream Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Upstream->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream CTX This compound CTX->AKT Inhibition

Inhibitory action of this compound on the AKT signaling pathway.

By adhering to these safety guidelines and understanding the experimental applications of this compound, researchers can advance their work while maintaining a safe and secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.